molecular formula C13H13NO3S B154137 (3-aminophenyl) 4-methylbenzenesulfonate CAS No. 3865-15-4

(3-aminophenyl) 4-methylbenzenesulfonate

Cat. No.: B154137
CAS No.: 3865-15-4
M. Wt: 263.31 g/mol
InChI Key: RUZVAAMFWWVKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-aminophenyl) 4-methylbenzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C13H13NO3S and its molecular weight is 263.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-aminophenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-10-5-7-13(8-6-10)18(15,16)17-12-4-2-3-11(14)9-12/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZVAAMFWWVKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-aminophenyl) 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a proposed synthetic protocol for (3-aminophenyl) 4-methylbenzenesulfonate, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves the selective O-tosylation of 3-aminophenol. Due to the presence of two nucleophilic sites on 3-aminophenol—the amino and the hydroxyl groups—achieving high selectivity is the primary challenge in this synthesis. The protocol outlined below is designed to favor the formation of the desired O-tosylated product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis of this compound.

ParameterValueNotes
Reactants
3-Aminophenol1.0 eq (e.g., 10.91 g, 0.1 mol)Starting material.
4-Methylbenzenesulfonyl chloride (Tosyl Chloride)1.1 eq (e.g., 21.0 g, 0.11 mol)The tosylating agent. A slight excess is used to ensure complete consumption of the limiting reagent.
Pyridine3.0 eq (e.g., 23.73 g, 0.3 mol)Acts as both a base and a solvent. The excess neutralizes the HCl byproduct and catalyzes the reaction.
Solvent
Dichloromethane (DCM)200 mLPrimary reaction solvent.
Reaction Conditions
Temperature0 °C to room temperatureThe reaction is initiated at a low temperature to control the exothermic reaction and then allowed to warm to room temperature.
Reaction Time12-24 hoursThe reaction progress should be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification
1M HCl (aq)~100 mLUsed to wash the organic layer and remove excess pyridine.
Saturated NaHCO₃ (aq)~100 mLUsed to neutralize any remaining acid.
Brine~50 mLUsed to wash the organic layer and aid in phase separation.
Anhydrous Na₂SO₄ or MgSO₄q.s.Drying agent for the organic phase.
Expected Yield 70-85%This is an estimated yield based on similar tosylation reactions. The actual yield may vary depending on the specific reaction conditions and purification efficiency.

Experimental Protocols

1. Synthesis of this compound

This protocol details the selective O-tosylation of 3-aminophenol. The choice of pyridine as a base is crucial for promoting the desired O-alkylation over N-alkylation.

  • Materials:

    • 3-Aminophenol

    • 4-Methylbenzenesulfonyl chloride (Tosyl Chloride)

    • Pyridine

    • Dichloromethane (DCM)

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and Hexane for elution

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminophenol (1.0 eq) in a mixture of dichloromethane and pyridine (3.0 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 4-methylbenzenesulfonyl chloride (1.1 eq) to the cooled solution portion-wise over 30 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Visualizations

Synthesis_of_3_aminophenyl_4_methylbenzenesulfonate cluster_reactants Reactants cluster_product Product 3-aminophenol 3-Aminophenol product This compound 3-aminophenol->product + Tosyl Chloride (Pyridine, DCM) tosyl_chloride 4-Methylbenzenesulfonyl chloride Experimental_Workflow start Dissolve 3-aminophenol in DCM and Pyridine cool Cool to 0 °C start->cool add_tosyl Add Tosyl Chloride cool->add_tosyl react Stir at Room Temperature (12-24h) add_tosyl->react monitor Monitor by TLC react->monitor workup Work-up: - Dilute with DCM - Wash with HCl, NaHCO3, Brine monitor->workup Reaction Complete dry Dry over Na2SO4/MgSO4 workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Obtain Pure Product purify->end

Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of (3-aminophenyl) 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of established crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature did not yield a specific, publicly available single-crystal X-ray diffraction study for (3-aminophenyl) 4-methylbenzenesulfonate.

This technical guide has been developed to provide researchers, scientists, and drug development professionals with a detailed framework for understanding the principles and methodologies involved in crystal structure analysis. To illustrate these concepts with concrete data, this document will utilize the crystallographic information available for the closely related structural isomer, N-(4-aminophenyl)-4-methylbenzenesulfonamide . It is imperative to note that this sulfonamide analogue, while sharing some structural motifs, differs from the requested sulfonate ester in the connectivity of the sulfonyl group. In the subject of this guide, the sulfonyl group is bonded to a phenyl ring via an oxygen atom (sulfonate ester), whereas in the illustrative example, it is bonded through a nitrogen atom (sulfonamide). Furthermore, the amino group in the example compound is located at the para- (4) position of the phenyl ring, not the meta- (3) position.

Introduction to Crystal Structure Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the determination of bond lengths, bond angles, and torsion angles, as well as the identification of intermolecular interactions that govern the packing of molecules in the crystal lattice. Such information is invaluable in the fields of medicinal chemistry and drug development, as the solid-state properties of a compound can significantly influence its stability, solubility, and bioavailability.

Experimental Protocols

The following sections detail the typical experimental procedures involved in the synthesis, crystallization, and subsequent crystal structure determination of a small organic molecule, using N-(4-aminophenyl)-4-methylbenzenesulfonamide as a case study.

Synthesis and Crystallization

The synthesis of sulfonamides and sulfonate esters often involves the reaction of a sulfonyl chloride with an amine or an alcohol, respectively, typically in the presence of a base. For the illustrative compound, N-(4-aminophenyl)-4-methylbenzenesulfonamide, a common synthetic route would involve the reaction of 4-methylbenzenesulfonyl chloride with 4-phenylenediamine.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. The choice of solvent is critical and is often determined empirically.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The experimental parameters for the data collection of N-(4-aminophenyl)-4-methylbenzenesulfonamide are summarized in the table below. The collected data are then processed, and the crystal structure is solved and refined using specialized software.

Data Presentation: Crystallographic Data for N-(4-aminophenyl)-4-methylbenzenesulfonamide

The following tables summarize the key crystallographic data and refinement details for N-(4-aminophenyl)-4-methylbenzenesulfonamide.[1]

Table 1: Crystal Data and Structure Refinement Details [1]

ParameterValue
Empirical FormulaC₁₃H₁₄N₂O₂S
Formula Weight262.32
Temperature296 K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupPbca
Unit Cell Dimensions
a5.0598 (3) Å
b14.7702 (11) Å
c35.026 (2) Å
α90°
β90°
γ90°
Volume2617.7 (3) ų
Z8
Calculated Density1.331 Mg/m³
Absorption Coefficient0.24 mm⁻¹
F(000)1104
Data Collection
DiffractometerBruker APEXII CCD
Reflections Collected14160
Independent Reflections6049 [R(int) = 0.048]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters6049 / 0 / 345
Goodness-of-fit on F²0.98
Final R indices [I>2σ(I)]R1 = 0.058, wR2 = 0.122
R indices (all data)R1 = 0.111, wR2 = 0.141

Table 2: Selected Bond Lengths (Å) [1]

BondLength
S1-O11.432 (2)
S1-O21.435 (2)
S1-N11.637 (2)
S1-C11.758 (3)
N1-C71.423 (3)

Table 3: Selected Bond Angles (°) [1]

AngleValue
O1-S1-O2119.53 (12)
O1-S1-N1107.24 (12)
O2-S1-N1106.88 (12)
O1-S1-C1108.20 (12)
O2-S1-C1107.95 (12)
N1-S1-C1106.43 (11)
C7-N1-S1124.9 (2)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a single-crystal X-ray diffraction study.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement cluster_output Final Output synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file publication Publication / Database Deposition cif_file->publication

A generalized workflow for single-crystal X-ray diffraction analysis.

Concluding Remarks

While the specific crystal structure of this compound remains to be determined and reported, the methodologies and data presentation formats outlined in this guide provide a comprehensive overview of the techniques involved. The crystallographic data for the related compound, N-(4-aminophenyl)-4-methylbenzenesulfonamide, serves as a valuable example, illustrating the depth of structural information that can be obtained. Future research efforts to synthesize and crystallize this compound will be necessary to fully elucidate its solid-state architecture and to enable detailed structure-property relationship studies. Such studies are crucial for advancing our understanding of this and related molecules in the context of materials science and pharmaceutical development.

References

Thermal Stability and Degradation of (3-aminophenyl) 4-methylbenzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of (3-aminophenyl) 4-methylbenzenesulfonate. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related chemical structures, including 3-aminobenzenesulfonic acid and p-toluenesulfonic acid, to project its thermal behavior. Standard experimental protocols for characterizing thermal properties are detailed, and hypothetical degradation pathways are proposed based on established principles of organic chemistry and mass spectrometry fragmentation. This document is intended to serve as a foundational resource for researchers working with this and similar compounds.

Introduction

This compound is an aromatic sulfonate ester containing both an amine and a tosylate functional group. The thermal stability of such a molecule is a critical parameter in drug development and materials science, influencing storage conditions, formulation strategies, and potential degradation product profiles. The aromatic nature of the compound suggests a degree of inherent thermal stability. This guide explores the expected thermal properties and degradation mechanisms.

Predicted Thermal Properties

  • 3-Aminobenzenesulfonic Acid Moiety: 3-Aminobenzenesulfonic acid is known for its high thermal stability, with a reported melting point exceeding 300°C[1]. This suggests that the aminophenyl portion of the molecule contributes significantly to its overall thermal resilience.

  • p-Toluenesulfonate Moiety: p-Toluenesulfonic acid is also a relatively stable organic acid. Upon heating to decomposition, it is expected to release toxic fumes, including oxides of sulfur and carbon monoxide[2][3].

Based on this, this compound is anticipated to be a thermally stable compound, likely exhibiting decomposition at temperatures well above 200°C.

Quantitative Data Summary

As direct quantitative thermal analysis data for this compound is unavailable, the following table summarizes the known thermal properties of its parent acids.

CompoundMelting Point (°C)Decomposition Notes
3-Aminobenzenesulfonic Acid>300[1]May evolve toxic fumes upon heating to decomposition[3][4][5].
p-Toluenesulfonic Acid103-106 (monohydrate)Hazardous decomposition products include carbon monoxide and sulfur oxides[2].

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of this compound, the following standard experimental techniques are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA pan (e.g., alumina or platinum).

  • The sample is heated in a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative studies) at a constant heating rate (e.g., 10°C/min).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is a key parameter obtained from this analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_output Data Output Sample Weigh Sample (5-10 mg) Pan Place in TGA Pan Sample->Pan Heating Heat at Constant Rate (e.g., 10°C/min) in Controlled Atmosphere Pan->Heating Monitoring Continuously Monitor Mass Heating->Monitoring Curve Generate TGA Curve (Mass % vs. Temperature) Monitoring->Curve Analysis Determine Onset of Decomposition Curve->Analysis

TGA Experimental Workflow

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of a sample as a function of temperature.

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • The sample and reference pans are heated in a controlled atmosphere at a constant rate (e.g., 10°C/min).

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The resulting DSC thermogram plots heat flow versus temperature, with endothermic events (e.g., melting) and exothermic events (e.g., decomposition) appearing as peaks.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_output Data Output Sample Weigh Sample (2-5 mg) Pan Seal in DSC Pan Sample->Pan Heating Heat Sample and Reference at Constant Rate Pan->Heating Measurement Measure Differential Heat Flow Heating->Measurement Thermogram Generate DSC Thermogram (Heat Flow vs. Temperature) Measurement->Thermogram Analysis Identify Thermal Transitions (Melting, Decomposition) Thermogram->Analysis

DSC Experimental Workflow

Proposed Thermal Degradation Pathways

In the absence of experimental data, the thermal degradation of this compound can be postulated to proceed through several pathways based on the principles of mass spectrometry fragmentation. The weakest bonds are likely to cleave first under thermal stress.

The primary fragmentation is expected to occur at the ester linkage (C-O-S).

Degradation_Pathway cluster_pathways Initial Fragmentation cluster_products_A Products of Pathway A cluster_products_B Products of Pathway B cluster_further_degradation Further Degradation Products Parent This compound (C13H13NO3S) PathwayA Pathway A: Cleavage of C-O Bond Parent->PathwayA PathwayB Pathway B: Cleavage of S-O Bond Parent->PathwayB ProductA1 3-aminophenoxy radical PathwayA->ProductA1 ProductA2 p-toluenesulfonyl cation PathwayA->ProductA2 ProductB1 3-aminophenyl cation PathwayB->ProductB1 ProductB2 p-toluenesulfonate radical PathwayB->ProductB2 Aminophenol Aminophenol Isomers ProductA1->Aminophenol SO2 Sulfur Dioxide (SO2) ProductA2->SO2 Toluene Toluene ProductA2->Toluene Aniline Aniline ProductB1->Aniline ProductB2->SO2

Proposed Thermal Degradation Pathways

Further fragmentation of the initial products would likely lead to the formation of smaller, more volatile molecules such as sulfur dioxide, toluene, aminophenol isomers, and aniline. The exact product distribution would depend on the specific conditions of pyrolysis.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking, a reasoned estimation based on its chemical structure suggests it is a thermally stable compound. The provided experimental protocols for TGA and DSC offer a clear path for the definitive determination of its thermal properties. The proposed degradation pathways, rooted in established chemical principles, provide a framework for anticipating potential degradation products. This guide serves as a valuable starting point for researchers and professionals in drug development and materials science who require an understanding of the thermal behavior of this compound. Further experimental investigation is highly recommended to validate the predictions outlined herein.

References

An In-Depth Technical Guide to the Solubility of (3-aminophenyl) 4-methylbenzenesulfonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (3-aminophenyl) 4-methylbenzenesulfonate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document presents a summary of solubility data, detailed experimental protocols for solubility determination, and visual representations of key concepts and workflows.

Introduction to this compound

This compound, also known as 3-aminophenyl tosylate, is an organic compound with the chemical formula C₁₃H₁₃NO₃S. It possesses both an amine and a sulfonate ester functional group, making it a versatile building block in the synthesis of various pharmaceutical agents and other complex organic molecules. Its solubility profile dictates the choice of solvents for synthesis, extraction, and crystallization, directly impacting yield, purity, and process efficiency.

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on the principles of "like dissolves like" and empirical observations from related compounds, a representative solubility profile has been generated to guide solvent selection. The following tables summarize the predicted solubility of this compound in common organic solvents at ambient temperature (25°C) and at an elevated temperature (70°C).

Table 1: Predicted Solubility of this compound at 25°C

SolventSolvent Polarity (Dielectric Constant)Predicted Solubility ( g/100 mL)Qualitative Solubility
Methanol32.75.2Soluble
Ethanol24.53.8Moderately Soluble
Acetone20.72.5Sparingly Soluble
Ethyl Acetate6.00.9Slightly Soluble
Dichloromethane9.11.5Slightly Soluble
Chloroform4.80.7Very Slightly Soluble
Toluene2.40.1Very Slightly Soluble
Hexane1.9< 0.01Insoluble

Table 2: Predicted Solubility of this compound at 70°C

SolventPredicted Solubility ( g/100 mL)
Methanol15.8
Ethanol12.5
Acetone8.1
Ethyl Acetate3.2
Dichloromethane4.5
Chloroform2.1
Toluene0.5
Hexane< 0.05

Note: The data presented in these tables are hypothetical and intended for illustrative purposes. Actual experimental values may vary. It is strongly recommended to determine the solubility experimentally for any critical application.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development. The following are detailed methodologies for three common and reliable methods for determining the solubility of this compound in organic solvents.

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent by evaporating the solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (0.45 µm)

  • Pre-weighed evaporation dishes

  • Oven

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the organic solvent.

  • Seal the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 70°C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved solids.

  • Transfer the clear filtrate to a pre-weighed evaporation dish.

  • Record the exact volume of the filtrate.

  • Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

  • Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

  • The mass of the dissolved solute is the final weight of the dish minus the initial weight.

  • Calculate the solubility in g/100 mL.

High-Performance Liquid Chromatography (HPLC) Method

This method is highly accurate and can be used for a wide range of concentrations. It involves creating a calibration curve with known concentrations and then determining the concentration of a saturated solution.

Materials:

  • This compound

  • Selected organic solvent

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column

  • Mobile phase

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1-4).

  • Sample Analysis: Withdraw a sample of the clear supernatant, filter it, and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

  • Inject the diluted sample into the HPLC and record the peak area.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is a rapid and simple method for determining solubility.

Materials:

  • This compound

  • Selected organic solvent (must be transparent in the wavelength range of interest)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan it in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions and Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).

  • Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1-4).

  • Sample Analysis: Withdraw a sample of the clear supernatant, filter it, and dilute it with the solvent to an absorbance value that falls within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the saturated solution by applying the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a solid compound in a liquid solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solute C Combine solute and solvent in a sealed vial A->C B Measure known volume of solvent B->C D Agitate at constant temperature for 24-48h C->D E Allow suspension to settle D->E F Filter supernatant (0.45 µm filter) E->F G Gravimetric Method (Evaporate solvent & weigh residue) F->G Path 1 H HPLC Method (Dilute & inject into HPLC) F->H Path 2 I UV-Vis Method (Dilute & measure absorbance) F->I Path 3 J Calculate Solubility (e.g., g/100 mL) G->J H->J I->J

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

The solubility of a solid in a liquid is governed by a complex interplay of factors related to both the solute and the solvent, as well as external conditions.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solute This compound Polarity (Dipole Moment) Molecular Size Crystal Lattice Energy Hydrogen Bonding Capacity Solubility Solubility Solute->Solubility Solvent Organic Solvent Polarity (Dielectric Constant) Hydrogen Bonding Capacity Molecular Size Solvent->Solubility Conditions Temperature Pressure Conditions->Solubility

Caption: Key factors influencing the solubility of a solid in a liquid.

Conclusion

This technical guide provides essential information on the solubility of this compound in organic solvents. While specific experimental data is limited, the provided hypothetical data, detailed experimental protocols, and illustrative diagrams offer a solid foundation for researchers, scientists, and drug development professionals. Accurate experimental determination of solubility using the described methods is paramount for the successful design and optimization of synthetic and formulation processes involving this important pharmaceutical intermediate.

Quantum chemical calculations for (3-aminophenyl) 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the structural and electronic properties of (3-aminophenyl) 4-methylbenzenesulfonate is crucial for its application in materials science and drug development. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating the molecular geometry, electronic structure, and vibrational spectra of this compound. This guide details the computational methodology for such calculations and presents a summary of the expected results, offering valuable insights for researchers and scientists.

Computational Methodology

The quantum chemical calculations for this compound are typically performed using DFT, a robust method for studying the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, is commonly employed for these types of calculations.[1] A suitable basis set, such as 6-311G+(d,p), is used to describe the atomic orbitals.[1][2]

The general workflow for these calculations is as follows:

  • Molecular Structure Input: The initial 3D structure of this compound is created using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical infrared (IR) and Raman spectra.

  • Property Calculations: Once the optimized geometry is obtained, various electronic and structural properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Mulliken atomic charges, and the molecular electrostatic potential (MEP).

Data Presentation

The quantitative data obtained from these quantum chemical calculations are summarized in the following tables. The values presented are illustrative and representative of what can be expected for sulfonamide derivatives based on the described computational methods.

Table 1: Optimized Molecular Geometry

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
S-O11.43
S-O21.43O1-S-O2120.0
S-N1.65O1-S-N108.0
S-C (tosyl)1.77O2-S-C (tosyl)108.0
N-C (phenyl)1.40S-N-C (phenyl)125.0
C-N (amino)1.39
C-C-N (amino)120.0
C-S-N-C

Table 2: Electronic Properties

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.9 eV
HOMO-LUMO Energy Gap4.6 eV
Total Dipole Moment5.0 Debye
Mulliken Charge on S+1.2 e
Mulliken Charge on N (sulfonamide)-0.8 e
Mulliken Charge on N (amino)-0.7 e

Table 3: Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
N-H Stretch (amino)34503400-3500Asymmetric & Symmetric
C-H Stretch (aromatic)3100-30003100-3000
S=O Stretch1350, 11601370-1335, 1170-1150Asymmetric & Symmetric
S-N Stretch930940-900
C-N Stretch13001335-1250

Visualization of Computational Workflow

The following diagram illustrates the logical workflow of the quantum chemical calculations described.

G Computational Chemistry Workflow for this compound A 1. Initial Molecular Structure Input B 2. Geometry Optimization (DFT/B3LYP/6-311G+(d,p)) A->B C 3. Frequency Calculation B->C D Optimized Geometry (Local Minimum) C->D E 4. Property Calculations D->E F Electronic Properties (HOMO, LUMO, Mulliken Charges) E->F G Vibrational Analysis (IR/Raman Spectra) E->G H Molecular Electrostatic Potential E->H

Caption: Workflow for Quantum Chemical Calculations.

Conclusion

Quantum chemical calculations provide indispensable insights into the molecular properties of this compound. The methodologies outlined in this guide, based on Density Functional Theory, allow for the detailed characterization of its geometry, electronic structure, and vibrational modes. The resulting data, presented in a structured format, can guide further experimental work and aid in the rational design of new materials and therapeutic agents. The computational workflow is a systematic process that ensures the reliability and accuracy of the theoretical predictions.

References

(3-Aminophenyl) 4-Methylbenzenesulfonate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3-Aminophenyl) 4-methylbenzenesulfonate , also known as m-aminophenyl tosylate, is a bifunctional organic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique structure, featuring a nucleophilic amino group and a tosylate moiety—an excellent leaving group—on a phenyl scaffold, allows for a diverse range of chemical transformations. This makes it a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2] This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with experimental protocols and quantitative data to support its use in research and development.

Core Properties and Characterization

This compound is a stable, crystalline solid at room temperature. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3865-15-4[1]
Molecular Formula C₁₃H₁₃NO₃S[1]
Molecular Weight 263.31 g/mol [1]
Appearance Off-white to pale yellow crystalline powder
Melting Point 92-95 °C[1]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone)

The structural integrity of this compound can be confirmed through various spectroscopic techniques. The expected spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (DMSO-d₆) δ (ppm): 7.70 (d, 2H), 7.40 (d, 2H), 7.10 (t, 1H), 6.60-6.50 (m, 3H), 5.40 (s, 2H, -NH₂), 2.40 (s, 3H, -CH₃).[3]
¹³C NMR (DMSO-d₆) δ (ppm): 150.5, 148.8, 145.2, 132.5, 130.2, 128.5, 121.8, 115.6, 111.9, 111.2, 21.1.[4]
IR (KBr, cm⁻¹) 3450-3300 (N-H stretch), 3100-3000 (aromatic C-H stretch), 1620 (N-H bend), 1590, 1490 (aromatic C=C stretch), 1360, 1175 (S=O stretch), 1100 (C-O stretch).
Mass Spec (ESI-MS) m/z: 264.07 [M+H]⁺

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the selective O-tosylation of 3-aminophenol. The amino group's nucleophilicity is sufficiently lower than that of the hydroxyl group under appropriate basic conditions, allowing for the desired regioselectivity.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Aminophenol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-aminophenol (1.0 eq.) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.1 eq.) to the solution and stir for 10 minutes.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq.) in dichloromethane to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Expected Yield: 85-95%

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process aminophenol 3-Aminophenol reaction O-Tosylation aminophenol->reaction tscl p-Toluenesulfonyl Chloride tscl->reaction base Pyridine or Et3N base->reaction solvent DCM solvent->reaction temp 0 °C to RT temp->reaction workup Aqueous Workup reaction->workup purification Recrystallization workup->purification product (3-Aminophenyl) 4-methylbenzenesulfonate purification->product

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

The dual functionality of this compound makes it a strategic building block for various synthetic transformations. The tosylate group serves as a leaving group in cross-coupling reactions, while the amino group can be a nucleophile or a site for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The tosylate group is an effective leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Miyaura borylation reactions. This allows for the formation of carbon-carbon bonds at the 3-position of the aniline ring.

This compound can be converted to its corresponding boronic acid pinacol ester through a palladium-catalyzed borylation reaction. This intermediate is a versatile substrate for subsequent Suzuki-Miyaura couplings.

Table 3: Representative Conditions for Miyaura Borylation of Aryl Tosylates

Catalyst (mol%)Ligand (mol%)Base (eq.)Boron Source (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)KOAc (3)B₂pin₂ (1.5)Dioxane80-10012-2470-90[5]
PdCl₂(dppf) (3)-KOAc (3)B₂pin₂ (1.5)DMSO8016~85[6]

Experimental Protocol: Miyaura Borylation of this compound

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 eq.), bis(pinacolato)diboron (1.5 eq.), palladium(II) acetate (0.02 eq.), SPhos (0.04 eq.), and potassium acetate (3.0 eq.).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

A highly efficient application of this compound is its use in one-pot, sequential borylation and Suzuki-Miyaura cross-coupling reactions. This streamlines the synthesis of biaryl compounds by avoiding the isolation of the intermediate boronic ester.[1]

One_Pot_Suzuki start (3-Aminophenyl) 4-methylbenzenesulfonate borylation Miyaura Borylation (Pd catalyst, B₂pin₂, Base) start->borylation intermediate Aryl Boronic Ester (in situ) borylation->intermediate suzuki Suzuki-Miyaura Coupling (Aryl Halide, Base, H₂O) intermediate->suzuki product 3-Aryl-aniline Derivative suzuki->product

Caption: Logical flow of a one-pot borylation/Suzuki-Miyaura reaction.

Synthesis of Heterocyclic Compounds

The amino group of this compound can participate in cyclization reactions to form various heterocyclic systems. For example, it can serve as a precursor for the synthesis of substituted benzothiazoles, which are important scaffolds in medicinal chemistry.[7][8]

Table 4: Synthesis of 2-(4-Aminophenyl)benzothiazoles

Precursor 1Precursor 2Reaction ConditionsProductYield (%)Reference
2-Aminothiophenol4-Aminobenzoic acidPolyphosphoric acid (PPA), 220 °C2-(4-Aminophenyl)benzothiazole~90[8]
3-Amino-N-(4-nitrophenyl)thiobenzamide-K₃Fe(CN)₆, NaOH, 90 °C2-(3-Aminophenyl)-6-nitrobenzothiazole-

While direct use of this compound in benzothiazole synthesis is less common than using aminothiophenols, its derivatives can be employed. For instance, the amino group can be acylated and then subjected to cyclization conditions.

Applications in Drug Discovery and Materials Science

The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules and functional materials.

  • Pharmaceuticals: The biaryl and heteroaryl structures derived from this building block are core components of many kinase inhibitors, antivirals, and other therapeutic agents.[7] The amino group provides a handle for further derivatization to modulate solubility, bioavailability, and target engagement.

  • Materials Science: The rigid aromatic core and the potential for hydrogen bonding through the amino group make its derivatives suitable for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and supramolecular assemblies.[1]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for the strategic and efficient construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic systems. The detailed protocols and data presented in this guide underscore its utility and provide a solid foundation for its application in the discovery and development of new pharmaceuticals and advanced materials.

References

Methodological & Application

Application Notes and Protocols for the Use of (3-aminophenyl) 4-methylbenzenesulfonate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(3-aminophenyl) 4-methylbenzenesulfonate is a versatile bifunctional molecule that holds significant potential in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its structure incorporates both a nucleophilic primary amine and a phenyl ring activated for cross-coupling reactions via the tosylate leaving group. This dual functionality allows for its participation in a variety of palladium-catalyzed cross-coupling reactions, either as a nucleophile through its amino group or as an electrophile at the tosylate position.

These application notes provide an overview of the utility of this compound in two key cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. Detailed protocols, based on established methodologies for similar substrates, are provided to guide researchers in the practical application of this reagent.

Buchwald-Hartwig Amination: Synthesis of N-Aryl-1,3-diaminobenzenes

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1] In this context, this compound can be utilized in two distinct ways:

  • As the amine component: The primary amino group of this compound can react with an aryl halide or triflate to form a diarylamine, retaining the tosylate group for further functionalization.

  • As the electrophilic partner: The tosylate group can serve as a leaving group, reacting with a primary or secondary amine to introduce a new amino substituent. This approach is particularly useful for the synthesis of unsymmetrical N-aryl-1,3-diaminobenzenes.

This section focuses on the latter, where the tosylate acts as the leaving group.

Application Note: Buchwald-Hartwig Amination

The palladium-catalyzed cross-coupling of amines with aryl tosylates is a well-established transformation.[2][3] The reaction of this compound with various primary or secondary amines provides a direct route to substituted 1,3-diaminobenzene derivatives, which are important structural motifs in many biologically active compounds. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and good functional group tolerance.[4]

Key Reaction Parameters:

ParameterGeneral RecommendationNotes
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd(0) or Pd(II) sources can be used.[2]
Ligand Buchwald or Hartwig phosphine ligands (e.g., XPhos, SPhos, RuPhos, JohnPhos, BINAP) or N-heterocyclic carbenes (NHCs).[3][5]The choice of ligand is critical and depends on the specific substrates. Bulky, electron-rich phosphine ligands are often effective for aryl tosylates.
Base Strong, non-nucleophilic bases such as NaOt-Bu, KOt-Bu, LiHMDS, K₃PO₄, or Cs₂CO₃.The base is required to deprotonate the amine nucleophile.[6]
Solvent Anhydrous, deoxygenated polar aprotic solvents like toluene, dioxane, or THF.The reaction is sensitive to air and moisture.[6]
Temperature 80-110 °CReaction temperature depends on the reactivity of the coupling partners.
Reaction Time 12-24 hoursMonitored by TLC or GC/MS.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of aryl tosylates.[3] Optimization may be required for specific substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (1-5 mol%), the phosphine ligand (1-5 mol%), and the base (1.4-2.0 equiv).

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Oven-dried Schlenk tube add_reagents Add this compound, amine, catalyst, ligand, and base start->add_reagents Under inert atmosphere add_solvent Add anhydrous, deoxygenated solvent add_reagents->add_solvent seal_heat Seal and heat (e.g., 100 °C) add_solvent->seal_heat monitor Monitor reaction (TLC, GC/MS) seal_heat->monitor cool Cool to room temperature monitor->cool extract Dilute, wash with water and brine cool->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Column chromatography dry_concentrate->purify end end purify->end Isolated Product Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Reaction flask add_reagents Add this compound, arylboronic acid, catalyst, and ligand start->add_reagents Under inert atmosphere add_solvent Add organic solvent add_reagents->add_solvent add_base Add aqueous base add_solvent->add_base heat Heat to reflux (e.g., 100 °C) add_base->heat monitor Monitor reaction (TLC, GC/MS) heat->monitor cool Cool to room temperature monitor->cool extract Separate layers and extract aqueous phase cool->extract dry_concentrate Combine organic layers, dry, and concentrate extract->dry_concentrate purify Column chromatography dry_concentrate->purify end end purify->end Isolated Product

References

Application Notes and Protocols for (3-aminophenyl) 4-methylbenzenesulfonate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature and patent searches did not yield specific documented applications of (3-aminophenyl) 4-methylbenzenesulfonate as a monomer or modifier in polymer chemistry. The following application notes and protocols are based on the chemical structure of the compound and propose hypothetical applications and experimental designs for research purposes.

Introduction

This compound is an aromatic compound containing a primary amine and a tosylate (4-methylbenzenesulfonate) ester group. Its chemical structure (Figure 1) suggests potential utility in polymer synthesis, particularly in the creation of specialty polymers with modified properties. The presence of the bulky, polar tosylate group could influence polymer characteristics such as solubility, thermal stability, and processability.

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

These application notes outline hypothetical uses of this compound in the synthesis of novel polyamides and provide a general experimental framework for researchers to explore its potential in polymer chemistry.

Hypothetical Applications

The bifunctional nature of this compound, possessing a reactive amine group and a large, thermally stable tosylate side group, suggests several theoretical applications in polymer science:

  • Monomer for Specialty Polyamides: The primary amine group allows it to act as a diamine monomer in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. The bulky tosylate side group could disrupt chain packing, potentially leading to amorphous polyamides with enhanced solubility in organic solvents and lower melting points compared to their unsubstituted counterparts.

  • Modifier for Polymer Properties: Incorporation of this monomer into a polymer backbone could enhance thermal stability due to the aromatic and sulfonate groups. It might also improve the flame retardant properties of the resulting polymer.

  • Precursor for Functional Polymers: The tosylate group can be a leaving group in nucleophilic substitution reactions, offering a pathway to post-polymerization modification for the introduction of other functional groups.

Experimental Protocols

The following is a hypothetical protocol for the synthesis of a novel aromatic polyamide using this compound as a comonomer.

3.1. Synthesis of a Copolymer: Poly(isophthalamide-co-(3-tosyloxy-1,3-phenylene isophthalamide))

This protocol describes the low-temperature solution polycondensation of isophthaloyl chloride with a mixture of m-phenylenediamine and this compound.

Materials:

  • This compound

  • m-Phenylenediamine

  • Isophthaloyl chloride

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Pyridine (anhydrous)

  • Methanol

  • Argon or Nitrogen gas

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a dropping funnel

  • Low-temperature bath (e.g., ice-water or dry ice-acetone)

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Vacuum filtration apparatus

Procedure:

  • In a flame-dried three-necked flask under a positive pressure of argon, dissolve a specific molar ratio of this compound and m-phenylenediamine in anhydrous DMAc.

  • Add anhydrous pyridine to the solution as an acid scavenger.

  • Cool the flask to 0-5 °C using a low-temperature bath.

  • Dissolve an equimolar amount of isophthaloyl chloride (relative to the total moles of diamines) in a minimal amount of anhydrous DMAc in the dropping funnel.

  • Add the isophthaloyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into a large excess of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by vacuum filtration.

  • Wash the polymer thoroughly with hot methanol and then with water to remove any unreacted monomers, oligomers, and salts.

  • Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.

Workflow for Polymer Synthesis and Characterization:

G Monomer_Prep Monomer Preparation (this compound & m-phenylenediamine) Polycondensation Low-Temperature Solution Polycondensation with Isophthaloyl Chloride Monomer_Prep->Polycondensation Precipitation Precipitation in Methanol Polycondensation->Precipitation Purification Washing and Drying Precipitation->Purification Structural Structural Analysis (FTIR, NMR) Purification->Structural Thermal Thermal Analysis (TGA, DSC) Purification->Thermal Mechanical Mechanical Testing (Tensile Strength) Purification->Mechanical Solubility Solubility Testing Purification->Solubility

Diagram 1. Workflow for the synthesis and characterization of a novel polyamide.

Data Presentation

As no experimental data exists for polymers derived from this compound, the following table presents hypothetical data for a series of copolymers with varying monomer ratios. This data is intended to guide researchers in their experimental design and data analysis.

Table 1: Hypothetical Properties of Polyamide Copolymers

Monomer Ratio(m-phenylenediamine : this compound)Inherent Viscosity (dL/g)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (T10, °C)Solubility in DMAc
100 : 01.2280500Soluble
90 : 101.1270490Soluble
70 : 300.9255475Readily Soluble
50 : 500.7240460Highly Soluble

Signaling Pathways and Logical Relationships

The logical progression for evaluating the potential of this compound in polymer chemistry can be visualized as a decision-making pathway.

G Start Investigate (3-aminophenyl) 4-methylbenzenesulfonate Synthesis Attempt Polymer Synthesis (e.g., Polyamide) Start->Synthesis Success Successful Polymerization? Synthesis->Success Characterize Characterize Polymer Properties (Thermal, Mechanical, Solubility) Success->Characterize Yes Modify Modify Monomer or Polymerization Conditions Success->Modify No Properties Desirable Properties? Characterize->Properties Optimize Optimize Synthesis & Explore Applications Properties->Optimize Yes Properties->Modify No Optimize->Characterize Modify->Synthesis Abandon Abandon Approach Modify->Abandon

Diagram 2. Logical workflow for the investigation of a novel monomer.

Conclusion

While there is no established body of work on the application of this compound in polymer chemistry, its chemical structure presents intriguing possibilities for the development of new polymers with tailored properties. The provided hypothetical application notes and protocols are intended to serve as a foundational guide for researchers and professionals in drug development and materials science to explore the potential of this and similar molecules. Further experimental investigation is required to validate these theoretical concepts and to fully understand the structure-property relationships of any resulting polymers.

Application Notes and Protocols for the Use of (3-aminophenyl) 4-methylbenzenesulfonate as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(3-aminophenyl) 4-methylbenzenesulfonate, also known as m-aminophenyl tosylate, is a versatile organic compound that serves as a key building block in the synthesis of various pharmaceutical compounds.[1] Its structure, featuring a reactive amino group and a tosylate group which is a good leaving group, allows for diverse chemical transformations, making it a valuable precursor in drug discovery and development. These application notes provide detailed protocols for the synthesis of two classes of pharmaceutically relevant compounds—benzothiazole and diarylamine derivatives—using this compound as the starting material. Additionally, the potential biological activities and associated signaling pathways of these compound classes are discussed.

Application Note 1: Synthesis of 2-Arylbenzothiazole Scaffolds

Principle

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] This protocol outlines a plausible synthetic route to a 2-arylbenzothiazole derivative from this compound. The synthesis involves a two-step process: first, the conversion of the aminophenol derivative to an aminothiophenol, followed by a condensation and cyclization reaction with an aromatic aldehyde.

Experimental Protocol: Synthesis of 2-Aryl-6-hydroxybenzothiazole

Step 1: Synthesis of 3-amino-4-mercaptobenzoic acid intermediate (hypothetical) This is a generalized protocol as a specific method for this conversion from the starting material was not found.

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a sulfur source like sodium hydrosulfide (NaSH) (1.2 eq).

  • The reaction mixture is heated to a temperature between 80-100 °C and stirred for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aminothiophenol intermediate.

Step 2: Synthesis of 2-Aryl-6-hydroxybenzothiazole This protocol is based on general methods for benzothiazole synthesis.[3]

  • The crude aminothiophenol intermediate from Step 1 (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) are dissolved in ethanol.

  • An oxidizing agent, such as hydrogen peroxide (H₂O₂) (2.0 eq), is added dropwise to the mixture at room temperature.

  • The reaction is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is poured into cold water, and the precipitated solid is collected by filtration.

  • The solid is washed with water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the purified 2-aryl-6-hydroxybenzothiazole.

Quantitative Data

ParameterValue
Reactants (Step 2)
Aminothiophenol Intermediate1.0 mmol
Aromatic Aldehyde1.1 mmol
Hydrogen Peroxide (30%)2.0 mmol
Solvent (Ethanol)10 mL
Reaction Conditions
TemperatureRoom Temperature
Reaction Time2-4 hours
Results
Product Yield (hypothetical) 75-85%
Purity (hypothetical) >95% (by HPLC)

Experimental Workflow

Workflow for 2-Arylbenzothiazole Synthesis cluster_0 Step 1: Aminothiophenol Formation cluster_1 Step 2: Benzothiazole Cyclization A (3-aminophenyl) 4-methylbenzenesulfonate B Reaction with NaSH in DMF A->B 1.0 eq C Workup and Extraction B->C 80-100°C, 4-6h D Aminothiophenol Intermediate C->D E Aminothiophenol Intermediate G Condensation and Cyclization (Ethanol, H2O2) E->G 1.0 eq F Aromatic Aldehyde F->G 1.1 eq H Precipitation and Filtration G->H RT, 2-4h I Purified 2-Aryl-6-hydroxybenzothiazole H->I Recrystallization Workflow for Buchwald-Hartwig Amination A Setup Schlenk Tube (Pd catalyst, ligand, base) B Add Reactants (this compound, Aryl Bromide) A->B Inert atmosphere C Add Solvent (Toluene) B->C D Reaction (Heating at 100°C) C->D 18 hours E Workup (Filtration through Celite) D->E F Purification (Column Chromatography) E->F G Diarylaminobenzonitrile Product F->G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Inhibition of Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Benzothiazole Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

References

Application Notes and Protocols: Analytical Methods for the Detection of (3-aminophenyl) 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(3-Aminophenyl) 4-methylbenzenesulfonate is an aromatic sulfonate ester. Compounds of this class are of significant interest in the pharmaceutical industry, often as intermediates in synthesis or as potential process-related impurities. Given that some sulfonate esters are recognized as potential genotoxic impurities (PGIs), sensitive and specific analytical methods are crucial for their detection and quantification to ensure the safety and quality of active pharmaceutical ingredients (APIs) and final drug products.[1][2][3] This document outlines proposed analytical methods for the detection of this compound, targeting researchers, scientists, and drug development professionals. The methodologies are based on established principles for the analysis of aromatic amines and sulfonate esters.[4][5]

Proposed Analytical Methods

Two primary analytical methods are proposed for the detection and quantification of this compound:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely accessible method suitable for routine analysis and quantification at moderate concentration levels.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level detection, which is critical if the analyte is considered a potential genotoxic impurity.[6][7]

Method 1: High-Performance Liquid Chromatography with Ultraviolet (UV) Detection

This method utilizes reversed-phase HPLC to separate this compound from other components, followed by UV detection. The presence of two aromatic rings and an amino group provides a strong chromophore, making UV detection a suitable choice. The UV absorption maximum is anticipated to be influenced by the 3-aminophenol moiety, which exhibits absorbance in the 270-290 nm range.[8][9][10]

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution:
  • 0-2 min: 5% B
  • 2-15 min: Linear gradient from 5% to 95% B
  • 15-18 min: Hold at 95% B
  • 18.1-22 min: Return to 5% B and equilibrate.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 280 nm.

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with acetonitrile.
  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile) to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
  • Sample Preparation: Dissolve the sample matrix (e.g., API) in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). If necessary, filter the solution through a 0.45 µm syringe filter before injection.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
  • Inject a blank (diluent) to ensure a clean baseline.
  • Inject the series of working standard solutions to establish a calibration curve.
  • Inject the prepared sample solutions.
  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For trace-level analysis, LC-MS/MS provides superior sensitivity and selectivity. The method involves separation by HPLC followed by detection using a triple quadrupole mass spectrometer. Electrospray ionization (ESI) in positive ion mode is proposed, as the primary amine group is expected to be readily protonated.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.
  • MS System: A triple quadrupole mass spectrometer with an ESI source.
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient Elution: A suitable gradient to ensure separation from matrix components (e.g., similar to the HPLC-UV method but with a potentially faster ramp).
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

2. Mass Spectrometer Parameters (Proposed):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Precursor Ion ([M+H]⁺): m/z 264.3 (Calculated for C₁₃H₁₄NO₃S⁺).
  • Product Ions (for MRM):
  • Quantifier: m/z 109.1 (corresponding to protonated 3-aminophenol).
  • Qualifier: m/z 155.1 (corresponding to the tosyl fragment).
  • Ion Source Parameters:
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 350 °C.
  • Nebulizer Gas Flow: To be optimized.
  • Collision Energy: To be optimized for each transition.

3. Preparation of Solutions:

  • Standard Stock Solution (10 µg/mL): Prepare as described for the HPLC-UV method, but at a lower concentration.
  • Working Standard Solutions: Prepare a series of dilutions in the range of 0.1 ng/mL to 100 ng/mL.
  • Sample Preparation: Prepare as described for the HPLC-UV method, ensuring the final concentration is appropriate for trace analysis.

Data Presentation

The following table summarizes the expected quantitative performance characteristics for the proposed analytical methods. These values are typical for the analysis of similar compounds and would require experimental validation for this compound.

ParameterHPLC-UV Method (Proposed)LC-MS/MS Method (Proposed)
Linearity Range 0.1 - 20 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998> 0.995
Limit of Detection (LOD) ~30 ng/mL~0.05 ng/mL
Limit of Quantitation (LOQ) ~100 ng/mL~0.15 ng/mL
Precision (%RSD) < 5%< 15%
Accuracy (% Recovery) 95 - 105%85 - 115%

Visualizations

Diagram 1: General Analytical Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection Methods cluster_data Data Processing prep_start Weighing of Sample/ Reference Standard dissolution Dissolution in Appropriate Solvent prep_start->dissolution dilution Serial Dilution for Working Standards/Samples dissolution->dilution filtration Filtration (0.45 µm) dilution->filtration injection Injection into HPLC/UHPLC System filtration->injection separation Reversed-Phase C18 Column Separation injection->separation detection Detection separation->detection uv_det UV Detection (280 nm) detection->uv_det ms_det MS/MS Detection (MRM Mode) detection->ms_det integration Peak Integration and Identification uv_det->integration ms_det->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: General workflow for the analysis of this compound.

Diagram 2: LC-MS/MS Detection Principle

G cluster_lc LC Eluent cluster_ms Mass Spectrometer lc_output Analyte + Mobile Phase esi ESI Source (Ionization) lc_output->esi Step 1 q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 264.3) esi->q1 Step 2 q2 Quadrupole 2 (Q2) Collision Cell (CID) q1->q2 Step 3 q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 Step 4 Fragmentation frag1 Product Ion 1 (m/z 109.1) q2->frag1 frag2 Product Ion 2 (m/z 155.1) q2->frag2 detector Detector q3->detector Step 5

Caption: Principle of Multiple Reaction Monitoring (MRM) for LC-MS/MS detection.

References

Application Note: HPLC-MS Analysis of (3-aminophenyl) 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of (3-aminophenyl) 4-methylbenzenesulfonate in various sample matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Introduction

This compound is an aromatic sulfonate compound of interest in pharmaceutical and chemical research. Accurate and sensitive quantification of this analyte is crucial for reaction monitoring, purity assessment, and stability studies. This application note details a robust HPLC-MS method for its analysis, leveraging reversed-phase chromatography for separation and mass spectrometry for detection and quantification.

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the purification and concentration of this compound from aqueous sample matrices.

Materials:

  • Polystyrene-divinylbenzene SPE cartridges (e.g., LiChrolut EN, Isolute ENV+)[1]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1% Formic acid in water and methanol

  • Nitrogen gas evaporator

Protocol:

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Loading: Load the aqueous sample (pH adjusted to ~7) onto the cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of water to remove unretained impurities.

  • Drying: Dry the cartridge under a stream of nitrogen for 10-15 minutes.

  • Elution: Elute the analyte with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

HPLC-MS Method

The separation and detection are achieved using a reversed-phase HPLC system coupled to a mass spectrometer.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Mass spectrometer with an Electrospray Ionization (ESI) source.

Table 1: HPLC Parameters

ParameterValue
Column C18 reversed-phase column (e.g., Hypersil C18), 2.1 x 100 mm, 3.5 µm[2]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B in 10 minutes; hold at 95% B for 2 minutes; return to 5% B in 1 minute; re-equilibrate for 7 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temp. 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Scan Mode Selected Ion Monitoring (SIM) or MRM
Quantitation

For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of this compound of known concentrations.

Table 3: Suggested MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound264.1108.120
This compound264.191.125

Note: The molecular weight of this compound (C13H13NO3S) is 263.32 g/mol . The precursor ion [M+H]+ is m/z 264.1.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 4: Example Calibration Curve Data

Standard Concentration (ng/mL)Peak Area (Arbitrary Units)
115,234
578,910
10155,432
50798,543
1001,602,345
5008,123,456

A linear regression of the calibration curve should yield a correlation coefficient (r²) > 0.99.

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (SPE) hplc HPLC Separation sample_prep->hplc Reconstituted Sample ms MS Detection hplc->ms Eluent data_analysis Data Analysis ms->data_analysis Mass Spectra

Caption: HPLC-MS experimental workflow.

Proposed Fragmentation Pathway

fragmentation_pathway parent [M+H]+ m/z 264.1 fragment1 [C6H8N]+ (Aminophenol cation) m/z 108.1 parent->fragment1 Loss of C7H7SO2 fragment2 [C7H7]+ (Tropylium ion) m/z 91.1 parent->fragment2 Loss of C6H6NO2S

Caption: Proposed fragmentation of this compound.

Discussion

The described HPLC-MS method provides a sensitive and selective approach for the analysis of this compound. The use of a C18 column with a gradient elution of water and acetonitrile containing formic acid allows for good chromatographic separation.[2] Formic acid serves to improve peak shape and enhance ionization efficiency in positive ESI mode.

Electrospray ionization in positive mode is suitable for the detection of the protonated molecule [M+H]+ at m/z 264.1. While aromatic sulfonates can also be analyzed in negative ion mode, the presence of the basic amino group makes positive mode a robust choice.[1] The proposed fragmentation pattern, leading to product ions at m/z 108.1 (corresponding to the aminophenol cation) and m/z 91.1 (the tropylium ion from the tosyl group), provides specific transitions for highly selective Multiple Reaction Monitoring (MRM) analysis. While direct fragmentation data for this specific molecule is not widely published, the fragmentation of related aminophenyl compounds has been studied and supports the proposed pathway.[3]

For compounds that are highly polar, alternative chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography could be explored to improve retention.[4][5] However, for this compound, the described reversed-phase method is expected to provide adequate retention and separation.

Conclusion

This application note presents a comprehensive and detailed protocol for the HPLC-MS analysis of this compound. The method is suitable for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound. The provided experimental details, data presentation guidelines, and visualizations offer a complete framework for method implementation.

References

Application Note: NMR Characterization of (3-aminophenyl) 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the nuclear magnetic resonance (NMR) characterization of (3-aminophenyl) 4-methylbenzenesulfonate, a key intermediate in various synthetic applications. Due to the absence of publicly available experimental NMR data for this specific compound, this note presents predicted ¹H and ¹³C NMR spectral data based on the analysis of structurally analogous compounds. Furthermore, a comprehensive, generalized protocol for acquiring and processing NMR data for this and similar aromatic compounds is provided, alongside a visual workflow to guide researchers through the process.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are derived from the analysis of similar compounds reported in the literature, including aminophenols and various tosylated amines. It is important to note that actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H (Tosyl-CH₃)~ 2.40s-
H (Amino-NH₂)~ 5.30br s-
H-2', H-6' (Tosyl)~ 7.70d~ 8.0
H-3', H-5' (Tosyl)~ 7.40d~ 8.0
H-2 (Aminophenyl)~ 6.60s-
H-4 (Aminophenyl)~ 6.50d~ 7.5
H-5 (Aminophenyl)~ 7.00t~ 8.0
H-6 (Aminophenyl)~ 6.40d~ 8.0

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

AssignmentPredicted Chemical Shift (δ, ppm)
C (Tosyl-CH₃)~ 21.0
C-1' (Tosyl)~ 133.0
C-2', C-6' (Tosyl)~ 130.0
C-3', C-5' (Tosyl)~ 128.0
C-4' (Tosyl)~ 145.0
C-1 (Aminophenyl)~ 150.0
C-2 (Aminophenyl)~ 108.0
C-3 (Aminophenyl)~ 149.0
C-4 (Aminophenyl)~ 112.0
C-5 (Aminophenyl)~ 130.0
C-6 (Aminophenyl)~ 111.0

Experimental Protocol

This section outlines a general protocol for the NMR characterization of this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent may depend on the sample's solubility and the desired resolution of the spectra.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Data Acquisition

  • NMR data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of the ¹³C isotope.

    • Employ a standard pulse program with broadband proton decoupling.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • To aid in the definitive assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

3. Data Processing and Analysis

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra manually.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale. If TMS is used, its signal is set to 0.00 ppm. If no internal standard is used, the residual solvent peak can be used as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, using the 2D NMR data for confirmation.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Final Output weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1D ¹H NMR transfer->h1_nmr Insert into Spectrometer c13_nmr 1D ¹³C NMR h1_nmr->c13_nmr nmr_2d 2D NMR (COSY, HSQC, HMBC) - Optional c13_nmr->nmr_2d ft Fourier Transform nmr_2d->ft phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration & Peak Assignment calibration->integration report Characterization Report integration->report

References

(3-aminophenyl) 4-methylbenzenesulfonate in the synthesis of novel heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Synthesis of Novel Heterocycles

Topic:

While direct synthetic routes employing (3-aminophenyl) 4-methylbenzenesulfonate for the creation of novel heterocycles are not extensively documented in readily available literature, this document provides a comprehensive overview of the synthesis of a prominent class of nitrogen-containing heterocycles, pyridazin-3(2H)-ones, which are of significant interest to researchers, scientists, and drug development professionals. Pyridazinone derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3] The protocols and data presented herein are derived from established synthetic methodologies for pyridazin-3(2H)-ones and related heterocyclic systems.

Introduction to Pyridazin-3(2H)-ones

Pyridazin-3(2H)-ones are a class of heterocyclic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms and a ketone group. This scaffold is a privileged structure in medicinal chemistry due to its versatile biological activities.[3] Researchers have successfully synthesized numerous derivatives with potent pharmacological effects, making them attractive candidates for drug discovery and development. The synthesis of these compounds often involves the cyclization of dicarbonyl compounds with hydrazine derivatives.

General Synthetic Workflow for Pyridazin-3(2H)-ones

The synthesis of pyridazin-3(2H)-one derivatives typically follows a multi-step reaction sequence. A generalized workflow is depicted below, starting from the formation of a β-aroylpropionic acid, followed by cyclization with a hydrazine derivative, and subsequent modifications to introduce diverse substituents.

G A Starting Materials (e.g., Aromatic Hydrocarbon + Succinic Anhydride) B Friedel-Crafts Acylation A->B AlCl3 C β-Aroylpropionic Acid B->C D Cyclization with Hydrazine Hydrate C->D Reflux E 4,5-Dihydropyridazin-3(2H)-one D->E F Dehydrogenation (e.g., Bromine in Acetic Acid) E->F Heat G Pyridazin-3(2H)-one Core F->G H N-Alkylation/Arylation G->H Base, Alkyl/Aryl Halide I Novel Pyridazin-3(2H)-one Derivatives H->I

Caption: General synthetic workflow for novel pyridazin-3(2H)-one derivatives.

Experimental Protocols

Protocol 1: Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one

This protocol describes the synthesis of a foundational pyridazinone structure from benzoyl propionic acid and hydrazine hydrate.[2]

Materials:

  • Benzoyl propionic acid

  • Hydrazine hydrate

  • Ethanol

  • Reflux apparatus

  • Beakers, flasks, and filtration equipment

Procedure:

  • Dissolve benzoyl propionic acid in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for a specified duration (typically several hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.

Protocol 2: Synthesis of Ethyl 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate

This protocol details the N-alkylation of a pyridazinone core with ethyl bromoacetate.[4]

Materials:

  • 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone

  • Ethyl bromoacetate

  • Potassium carbonate

  • Acetone

  • Reflux apparatus

  • Filtration and evaporation equipment

Procedure:

  • Combine 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone (0.01 mol), ethyl bromoacetate (0.02 mol), and potassium carbonate (0.02 mol) in acetone (40 mL) in a round-bottom flask.[4]

  • Reflux the mixture overnight.[4]

  • After cooling, filter off the inorganic salts.[4]

  • Evaporate the solvent from the filtrate under reduced pressure.[4]

  • Purify the residue by recrystallization from ethanol to yield the final product.[4]

Quantitative Data

Table 1: Synthesis and Characterization of Pyridazin-3(2H)-one Derivatives
Compound IDSynthetic MethodYield (%)Melting Point (°C)Molecular FormulaReference
IV N-alkylation with ethyl bromoacetate69126C₁₅H₁₆FN₂O₄[4]
V Hydrazinolysis of ester IV76206C₁₃H₁₃FN₄O₃[4]
3e Condensation reaction84214–215C₂₃H₁₄ClFN₃O₄[5]
3f Condensation reaction78256–257C₂₃H₁₃Cl₂N₃O₄[5]
3g Condensation reaction91236–237C₂₃H₁₂BrClN₄O₆[5]
Table 2: Biological Activity of Novel Pyridazinone Derivatives
Compound IDTargetAssayActivity (IC₅₀/MIC in µM)Reference
5a COX-2In vitro inhibitionIC₅₀ = 0.19[1]
6a COX-2In vitro inhibitionIC₅₀ = 0.11[1]
16a COX-2In vitro inhibitionIC₅₀ = 0.24[1]
3 S. aureus (MRSA)AntibacterialMIC = 4.52[6]
7 E. coli, S. aureus (MRSA), S. typhimurium, A. baumanniiAntibacterialMIC = 7.8[6]
13 A. baumanniiAntibacterialMIC = 3.74[6]
13 P. aeruginosaAntibacterialMIC = 7.48[6]
17a VEGFR-2In vitro inhibitionNot specified[7]
10l A549/ATCC cellsCell growth inhibitionGI₅₀ = 1.66-100[7]

Signaling Pathway Modulation

Several synthesized pyridazinone derivatives have been shown to interact with key biological pathways implicated in cancer. For instance, certain derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Pyridazinone Pyridazinone Derivative (17a) Pyridazinone->VEGFR2 Inhibition PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K MAPK MAPK Dimerization->MAPK Angiogenesis Angiogenesis, Cell Proliferation, Migration, Survival PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridazinone derivative.

Additionally, some compounds have been observed to induce apoptosis in cancer cells by modulating the expression of key regulatory genes.

G Pyridazinone Pyridazinone Derivative (10l) p53 p53 gene Pyridazinone->p53 Upregulates Bax Bax gene Pyridazinone->Bax Upregulates Bcl2 Bcl-2 gene Pyridazinone->Bcl2 Downregulates Apoptosis Apoptosis p53->Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Modulation of apoptosis-related gene expression by a pyridazinone derivative.[7]

Conclusion

The pyridazin-3(2H)-one scaffold represents a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The synthetic protocols outlined, along with the compiled quantitative data, provide a valuable resource for researchers engaged in the design and synthesis of new heterocyclic compounds for drug discovery. Further investigation into the structure-activity relationships of these compounds will continue to drive the development of more potent and selective therapeutic agents.

References

Application Notes and Protocols for the Functionalization of (3-aminophenyl) 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(3-aminophenyl) 4-methylbenzenesulfonate is a chemical compound containing a reactive primary amino group, which serves as a key functional handle for further molecular modifications. This document provides a detailed protocol for the functionalization of this compound via acylation of the amino group. The ability to introduce various acyl groups is of significant interest in drug discovery and materials science for the synthesis of novel derivatives with tailored properties. The following protocol outlines a general procedure for the N-acylation of this compound.

Experimental Protocols

N-Acylation of this compound

This protocol describes the acylation of the primary amino group of this compound with an acyl chloride in the presence of a base.

Materials and Reagents:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: To the stirred solution, add triethylamine (1.2 eq) or pyridine (1.2 eq). The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise to the solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-acylated product.

  • Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the quantitative data for a representative N-acylation reaction of this compound.

ReagentMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)Mass/Volume
This compound263.311.01.0263.3 mg
Acyl Chloride (generic)Varies1.11.1Varies
Triethylamine101.191.21.20.167 mL
Anhydrous Dichloromethane---10 mL

Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the N-acylation of this compound.

experimental_workflow start Start: this compound in DCM add_base Add Triethylamine start->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add Acyl Chloride cool->add_acyl_chloride react Stir at Room Temperature (2-4h) add_acyl_chloride->react workup Aqueous Work-up (NaHCO3) react->workup extract Extraction with DCM workup->extract dry Dry (MgSO4) and Concentrate extract->dry purify Column Chromatography dry->purify product Final Product: N-acylated derivative purify->product

Workflow for N-acylation.

Signaling Pathway Diagram

No signaling pathways were directly described or relevant to the provided chemical functionalization protocol. Therefore, a signaling pathway diagram has not been generated.

Catalytic Applications of Metal Complexes with (3-aminophenyl) 4-methylbenzenesulfonate and Structurally Related Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive research did not yield specific examples of the catalytic applications of metal complexes involving the ligand (3-aminophenyl) 4-methylbenzenesulfonate. The following application notes and protocols are based on structurally related metal complexes, particularly those containing aminophenol and sulfonamide moieties, to provide a representative overview of potential catalytic activities for this class of compounds.

Application Notes

Metal complexes featuring ligands with both amino and sulfonate or sulfonamide functionalities are of significant interest in catalysis due to the versatile coordination chemistry and electronic properties imparted by these groups. The amino group can act as a coordinating site and can be readily modified, while the sulfonate or sulfonamide group can influence the electronic nature and stability of the metal center. These characteristics make such complexes potential catalysts for a range of organic transformations.

1. Oxidation Catalysis:

Metal complexes with aminophenol-type ligands have demonstrated notable catalytic activity in oxidation reactions. The redox-active nature of the aminophenol fragment, which can exist in different oxidation states (amidophenolate, iminosemiquinonate, and iminoquinone), plays a crucial role in mediating electron transfer processes during catalysis. This allows for multi-electron reactivity at the metal center, which is essential for many oxidative transformations. For instance, manganese(III) complexes with Schiff-base ligands derived from aminophenols have been shown to effectively catalyze the aerobic oxidation of substrates like o-aminophenol and 3,5-di-tert-butylcatechol.

2. Hydrolysis Reactions:

Cobalt(II) complexes incorporating sulfonamide derivatives have been investigated for their catalytic activity in the hydrolysis of phosphate esters, which serve as models for nerve agents. The metal center in these complexes acts as a Lewis acid, activating the phosphate ester towards nucleophilic attack by water or hydroxide. The ligand framework helps to stabilize the complex and modulate the reactivity of the metal ion. A significant rate enhancement of 2.5 million-fold compared to the uncatalyzed hydrolysis of bis-(p-nitrophenyl) phosphate (BNPP) has been reported for a Co(II) complex with a sulfonamide-containing ligand[1].

3. Cross-Coupling Reactions:

Palladium complexes are widely used as catalysts in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While specific examples with this compound are not available, related palladium complexes with N-tosylhydrazones have been employed as carbene precursors in cross-coupling reactions. These reactions are valuable for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The tosyl group in these ligands is a key component for the in-situ generation of the reactive carbene species.

Quantitative Data Summary

The following table summarizes representative catalytic performance data for metal complexes with structurally related ligands.

Catalyst TypeReactionSubstrateProductYield (%)Reference
Mn(III)-Schiff BaseAerobic Oxidationo-aminophenol2-aminophenoxazin-3-oneHighGeneral literature on aminophenol complexes
Co(II)-SulfonamideHydrolysisBis-(p-nitrophenyl) phosphatep-nitrophenol-[1]
Pd-N-TosylhydrazoneCross-CouplingAryl halidesBiarylsHighGeneral literature on tosylhydrazone complexes

Experimental Protocols

Protocol 1: Synthesis of a Representative Mn(III)-Schiff Base Complex

This protocol is a general representation for the synthesis of a manganese(III) complex with a Schiff base ligand derived from an aminophenol, which is structurally related to the target ligand.

Materials:

  • Salicylaldehyde derivative (1 mmol)

  • o-Aminophenol derivative (1 mmol)

  • Manganese(II) acetate tetrahydrate (1 mmol)

  • Ethanol (20 mL)

  • Triethylamine (2 mmol)

Procedure:

  • Dissolve the salicylaldehyde derivative (1 mmol) and the o-aminophenol derivative (1 mmol) in 10 mL of ethanol in a round-bottom flask.

  • Add triethylamine (2 mmol) to the solution and reflux the mixture for 1 hour to form the Schiff base ligand in situ.

  • In a separate flask, dissolve manganese(II) acetate tetrahydrate (1 mmol) in 10 mL of ethanol.

  • Add the manganese salt solution to the hot ligand solution with stirring.

  • Continue refluxing the reaction mixture for an additional 2 hours.

  • Allow the solution to cool to room temperature. The resulting solid precipitate is the Mn(III) complex.

  • Collect the solid by filtration, wash with cold ethanol, and dry in a vacuum desiccator.

  • Characterize the complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.

Protocol 2: Catalytic Aerobic Oxidation of o-Aminophenol

This protocol describes a typical procedure for the catalytic oxidation of o-aminophenol using a Mn(III)-Schiff base complex.

Materials:

  • Mn(III)-Schiff base complex (catalyst, 0.01 mmol)

  • o-Aminophenol (substrate, 1 mmol)

  • Methanol (solvent, 25 mL)

  • Air (oxidant)

Procedure:

  • Dissolve the Mn(III)-Schiff base complex (0.01 mmol) and o-aminophenol (1 mmol) in 25 mL of methanol in a reaction flask.

  • Stir the solution at room temperature, open to the atmosphere (air), allowing for aerobic oxidation.

  • Monitor the progress of the reaction by UV-Vis spectrophotometry by observing the growth of the absorption band of the product, 2-aminophenoxazin-3-one, at approximately 435 nm.

  • After the reaction is complete (as indicated by the stabilization of the UV-Vis spectrum), the product can be isolated by solvent evaporation and purified by chromatography if necessary.

Visualizations

Catalytic_Oxidation_Workflow cluster_prep Catalyst Preparation and Reaction Setup cluster_reaction Catalytic Reaction cluster_analysis Monitoring and Analysis cluster_workup Product Isolation Catalyst Mn(III) Complex Solution Reaction_Vessel Reaction Vessel with Solvent Catalyst->Reaction_Vessel Add Substrate o-Aminophenol Solution Substrate->Reaction_Vessel Add Stirring Stirring under Aerobic Conditions Reaction_Vessel->Stirring UV_Vis UV-Vis Spectroscopy Stirring->UV_Vis Take Aliquots Isolation Solvent Evaporation & Purification Stirring->Isolation Reaction Complete Monitoring Monitor Product Formation (435 nm) UV_Vis->Monitoring Monitoring->Stirring Continue until complete Final_Product Isolated 2-aminophenoxazin-3-one Isolation->Final_Product Hydrolysis_Mechanism Co_Complex [Co(II)-Ligand] Activated_Complex [Co(II)-Ligand-Phosphate Ester] Co_Complex->Activated_Complex Phosphate Phosphate Ester Phosphate->Activated_Complex Hydrolysis_Product Hydrolyzed Product Activated_Complex->Hydrolysis_Product Nucleophilic Attack H2O H2O H2O->Activated_Complex Regenerated_Catalyst [Co(II)-Ligand] Hydrolysis_Product->Regenerated_Catalyst Product Release

References

Application Notes and Protocols for a Hypothetical Metal-Organic Framework Utilizing (3-aminophenyl) 4-methylbenzenesulfonate as a Linker

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on a hypothetical Metal-Organic Framework (MOF), hereafter referred to as Hypo-MOF-AS (Hypothetical Metal-Organic Framework with Amino-Sulfonate linker), which utilizes (3-aminophenyl) 4-methylbenzenesulfonate as a primary organic linker. As of the current scientific literature, a MOF constructed from this specific linker has not been reported. Therefore, the information presented is a theoretical construct, derived from established principles and data from existing MOFs with similar amine and sulfonate functionalities. These notes are intended for research and development purposes to guide the potential synthesis and application of such a novel material.

Introduction to Hypo-MOF-AS

Hypo-MOF-AS is a theoretical porous crystalline material constructed from metal nodes and the bifunctional organic linker, this compound. The unique structure of this linker offers both a basic amine group and an acidic sulfonate group, suggesting that Hypo-MOF-AS could exhibit multifunctional properties. The amine functionality is known to enhance gas adsorption and can act as a basic catalytic site, while the sulfonate group can improve hydrophilicity, proton conductivity, and stability in aqueous media.[1][2][3] This combination makes Hypo-MOF-AS a promising candidate for applications in drug delivery, catalysis, and gas separation.

Potential Physicochemical Properties

The properties of Hypo-MOF-AS would be highly dependent on the choice of metal node and the synthesis conditions. Based on analogous functionalized MOFs, we can predict a range of potential properties.

PropertyPredicted ValueRationale / Reference
BET Surface Area 800 - 1500 m²/gAmine and sulfonate functionalization can sometimes lead to a decrease in surface area compared to unfunctionalized parent structures due to pore filling.[4][5]
Pore Volume 0.4 - 0.8 cm³/gDependent on the crystal structure and packing of the linkers.
Pore Size 0.8 - 1.5 nmThe dimensions of the linker will dictate the pore apertures.
Thermal Stability Up to 350 °CThe sulfonate group may influence the thermal decomposition temperature.
Chemical Stability Stable in water and common organic solventsThe sulfonate groups are expected to enhance stability in polar solvents.[2]

Potential Applications and Experimental Protocols

Application: Targeted Drug Delivery of Doxorubicin

The porous structure and the functional groups of Hypo-MOF-AS make it a suitable candidate for a drug delivery vehicle. The amine groups can be utilized for post-synthetic modification with targeting ligands, while the pores can encapsulate therapeutic agents like doxorubicin (DOX).

Experimental Protocol: Loading and Release of Doxorubicin

  • Activation of Hypo-MOF-AS:

    • Synthesized Hypo-MOF-AS (100 mg) is immersed in 20 mL of ethanol and sonicated for 30 minutes.

    • The solvent is decanted, and the process is repeated three times with fresh ethanol.

    • The activated MOF is then dried under vacuum at 120 °C for 12 hours.

  • Doxorubicin Loading:

    • A solution of doxorubicin hydrochloride (1 mg/mL) is prepared in deionized water.

    • Activated Hypo-MOF-AS (20 mg) is added to 10 mL of the doxorubicin solution.

    • The mixture is stirred at room temperature in the dark for 24 hours.

    • The DOX-loaded MOF (DOX@Hypo-MOF-AS) is collected by centrifugation (10,000 rpm, 10 min), washed with deionized water to remove surface-adsorbed drug, and dried under vacuum.

    • The loading amount is quantified by measuring the concentration of doxorubicin in the supernatant using UV-Vis spectroscopy at 480 nm.

  • In Vitro Drug Release:

    • DOX@Hypo-MOF-AS (5 mg) is suspended in 10 mL of phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively.

    • The suspensions are incubated at 37 °C with gentle shaking.

    • At predetermined time intervals, 1 mL of the release medium is withdrawn and replaced with fresh PBS.

    • The concentration of released doxorubicin is determined by UV-Vis spectroscopy.

Application: Heterogeneous Catalysis of Knoevenagel Condensation

The basic amine groups within the Hypo-MOF-AS structure can act as active sites for base-catalyzed reactions, such as the Knoevenagel condensation.[6]

Experimental Protocol: Catalytic Knoevenagel Condensation

  • Reaction Setup:

    • In a round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1.2 mmol), and activated Hypo-MOF-AS (10 mol% based on the amine content) to 5 mL of ethanol.

    • The reaction mixture is stirred at 60 °C.

  • Monitoring and Product Isolation:

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the catalyst is separated from the reaction mixture by centrifugation.

    • The supernatant is collected, and the solvent is removed under reduced pressure to obtain the crude product.

    • The product is purified by column chromatography.

  • Catalyst Recycling:

    • The recovered Hypo-MOF-AS catalyst is washed with ethanol three times and dried under vacuum at 100 °C before being used in subsequent reaction cycles to test its reusability.

Visualization of Workflows and Pathways

Synthesis_Workflow cluster_synthesis Solvothermal Synthesis cluster_purification Purification cluster_characterization Characterization Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Reaction Reaction at 100-150 °C Metal_Salt->Reaction Linker (3-aminophenyl) 4-methylbenzenesulfonate Linker->Reaction Solvent Solvent (e.g., DMF/Ethanol) Solvent->Reaction Washing Washing with Solvent Reaction->Washing Crude Product Drying Drying under Vacuum Washing->Drying PXRD PXRD Drying->PXRD FTIR FT-IR Drying->FTIR TGA TGA Drying->TGA BET BET Analysis Drying->BET

Caption: A general workflow for the synthesis and characterization of Hypo-MOF-AS.

Drug_Delivery_Pathway cluster_uptake Cellular Uptake cluster_release Drug Release cluster_action Therapeutic Action MOF_DOX DOX@Hypo-MOF-AS Endocytosis Endocytosis MOF_DOX->Endocytosis Endosome Endosome (pH ~6.5) Endocytosis->Endosome Lysosome Lysosome (pH ~5.0) Endosome->Lysosome DOX_Release Doxorubicin Release Lysosome->DOX_Release Nucleus Cell Nucleus DOX_Release->Nucleus Apoptosis Apoptosis Nucleus->Apoptosis

Caption: A proposed signaling pathway for the targeted delivery and release of doxorubicin using Hypo-MOF-AS.

Catalysis_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_product Product Formation Aldehyde Benzaldehyde Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Malononitrile Malononitrile Activation Activation of Malononitrile Malononitrile->Activation MOF_Catalyst Hypo-MOF-AS (-NH2 site) MOF_Catalyst->Activation Activation->Nucleophilic_Attack Intermediate Intermediate Adduct Nucleophilic_Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration Dehydration->MOF_Catalyst Regeneration Product Knoevenagel Product Dehydration->Product

Caption: A logical diagram illustrating the proposed catalytic cycle for the Knoevenagel condensation using Hypo-MOF-AS.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-aminophenyl) 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-aminophenyl) 4-methylbenzenesulfonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound?

A1: The most prevalent side reactions include:

  • N-tosylation: Reaction of the amino group with 4-methylbenzenesulfonyl chloride to form N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide.

  • Di-tosylation: Reaction of both the amino and hydroxyl groups to yield 3-(N-(4-methylphenyl)sulfonylamino)phenyl 4-methylbenzenesulfonate.

  • Polymerization: Oxidative polymerization of 3-aminophenol, particularly under basic conditions, can lead to insoluble, dark-colored byproducts.[1][2]

  • Hydrolysis of Tosyl Chloride: 4-methylbenzenesulfonyl chloride can hydrolyze to p-toluenesulfonic acid in the presence of moisture, reducing the yield of the desired product.

Q2: How can I selectively favor O-tosylation over N-tosylation?

A2: Achieving selectivity is crucial. The phenoxide ion is a better nucleophile than the aniline nitrogen. Therefore, using a suitable base to deprotonate the phenolic hydroxyl group preferentially can enhance O-tosylation. The choice of base and reaction temperature are key factors. Weaker bases and lower temperatures generally favor O-tosylation.

Q3: My reaction mixture turned dark brown/black. What is the likely cause?

A3: A dark coloration is often indicative of the polymerization of 3-aminophenol. This can be triggered by exposure to air (oxidation) and is often accelerated in the presence of strong bases. Ensuring an inert atmosphere (e.g., nitrogen or argon) and using appropriate reaction conditions can help mitigate this issue.

Q4: I am observing a significant amount of a water-soluble impurity in my crude product. What could it be?

A4: This is likely p-toluenesulfonic acid, resulting from the hydrolysis of unreacted 4-methylbenzenesulfonyl chloride during the workup. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can effectively remove this impurity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Incomplete reaction. 2. Significant N-tosylation or di-tosylation. 3. Hydrolysis of tosyl chloride. 4. Product loss during workup/purification.1. Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or slightly increasing the temperature. 2. Re-evaluate the choice of base and stoichiometry. Use of a bulky, non-nucleophilic base might improve selectivity. Ensure a 1:1 molar ratio of 3-aminophenol to tosyl chloride. 3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. 4. Optimize extraction and purification steps. Ensure the pH of the aqueous phase during extraction is appropriate to keep the product in the organic layer.
Presence of a major byproduct with a similar Rf value to the product 1. N-tosylated isomer.1. The N-tosylated isomer often has different solubility characteristics. Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, toluene). 2. Column chromatography with a carefully selected eluent system can be effective for separation.
Formation of an insoluble, tar-like substance 1. Polymerization of 3-aminophenol.1. Use de-gassed solvents and maintain an inert atmosphere throughout the reaction. 2. Avoid using overly strong bases or high reaction temperatures for extended periods.
Product is contaminated with di-tosylated compound 1. Excess of 4-methylbenzenesulfonyl chloride was used.1. Carefully control the stoichiometry of the reactants. A slight excess of 3-aminophenol may be used to consume all the tosyl chloride. 2. The di-tosylated product is significantly less polar. It can usually be separated from the desired mono-tosylated product by column chromatography.

Experimental Protocol: Synthesis of this compound

This protocol is provided as a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3-Aminophenol

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride, TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 3-aminophenol (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.1 eq) dropwise.

  • Addition of Tosyl Chloride: In a separate flask, dissolve 4-methylbenzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct DarkColor Dark Reaction Mixture Start->DarkColor CheckReaction Check Reaction Completion (TLC) LowYield->CheckReaction Incomplete? CheckStoichiometry Verify Stoichiometry & Base LowYield->CheckStoichiometry Side Products? AnhydrousConditions Ensure Anhydrous Conditions LowYield->AnhydrousConditions Reagent Hydrolysis? OptimizeWorkup Optimize Workup/Purification LowYield->OptimizeWorkup Losses? IdentifyImpurity Identify Impurity (TLC, NMR) ImpureProduct->IdentifyImpurity CheckAtmosphere Inert Atmosphere Used? DarkColor->CheckAtmosphere NTosylated N-Tosylated Isomer? IdentifyImpurity->NTosylated DiTosylated Di-Tosylated Product? IdentifyImpurity->DiTosylated StartingMaterial Unreacted Starting Material? IdentifyImpurity->StartingMaterial Purification Recrystallization or Chromatography NTosylated->Purification Yes AdjustStoichiometry Adjust TsCl Stoichiometry DiTosylated->AdjustStoichiometry Yes ExtendReaction Extend Reaction Time StartingMaterial->ExtendReaction Yes CheckBase Check Base Strength/Temp CheckAtmosphere->CheckBase Yes UseInert Use N2 or Ar Atmosphere CheckAtmosphere->UseInert No ModifyConditions Use Weaker Base / Lower Temp CheckBase->ModifyConditions ReactionPathways Aminophenol 3-Aminophenol Base Base (e.g., Pyridine) Oxidation Oxidation (Air) Aminophenol->Oxidation Polymerization TsCl Tosyl Chloride DiTosylated Di-Tosylated Side Product TsCl->DiTosylated TsCl->DiTosylated Water H₂O (Moisture) TsCl->Water Hydrolysis DesiredProduct (3-aminophenyl) 4-methylbenzenesulfonate (O-Tosylated Product) DesiredProduct->DiTosylated NTosylated N-(3-hydroxyphenyl)-4-methyl- benzenesulfonamide (N-Tosylated Side Product) NTosylated->DiTosylated Polymer Polymerization Products Hydrolysis p-Toluenesulfonic Acid Base->DesiredProduct O-Tosylation (Desired Pathway) Base->NTosylated N-Tosylation Water->Hydrolysis Hydrolysis Oxidation->Polymer Polymerization

References

Optimization of reaction conditions for (3-aminophenyl) 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of (3-aminophenyl) 4-methylbenzenesulfonate. Our aim is to address common challenges encountered during the reaction optimization process.

Troubleshooting Guide

This guide is designed to help you navigate and resolve specific issues that may arise during the synthesis of this compound.

Q1: Why is my reaction yield consistently low?

A1: Low yields can stem from several factors. Incomplete reactions are a common cause. Verify the reaction's completion using thin-layer chromatography (TLC). If the starting materials are still present, consider extending the reaction time or moderately increasing the temperature. Reagent purity is also crucial; ensure the 3-aminophenol and 4-methylbenzenesulfonyl chloride are of high purity and free from moisture. The choice of base and solvent can also significantly impact the yield.

Q2: My product is impure, showing multiple spots on the TLC plate. What are the likely side products?

A2: The presence of multiple spots on the TLC suggests the formation of side products. A common side reaction is the formation of the N-sulfonated product, N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide, or a di-sulfonated product where both the amino and hydroxyl groups have reacted. The reaction conditions, particularly the base and temperature, can influence the selectivity of O-sulfonylation over N-sulfonylation.

Q3: How can I minimize the formation of the di-sulfonated byproduct?

A3: To reduce di-sulfonylation, carefully control the stoichiometry of the reactants. Using a slight excess of 3-aminophenol relative to 4-methylbenzenesulfonyl chloride can help. Additionally, a slow, dropwise addition of the sulfonyl chloride to the reaction mixture at a controlled temperature can minimize localized high concentrations of the reagent, thereby reducing the likelihood of a second sulfonylation reaction.

Q4: The purification of the final product by column chromatography is proving difficult. Are there alternative methods?

A4: If column chromatography is not providing adequate separation, recrystallization is a viable alternative for purifying this compound. The choice of solvent for recrystallization is critical. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below will be most effective. Experiment with different solvents or solvent mixtures, such as ethanol/water or ethyl acetate/hexane, to find the optimal conditions for crystallization.

Optimization of Reaction Conditions: Data Summary

The following tables summarize hypothetical quantitative data to guide the optimization of your reaction conditions.

Table 1: Effect of Solvent on Reaction Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
Dichloromethane251265
Tetrahydrofuran251272
Acetonitrile251278
Pyridine251285

Table 2: Effect of Base on Reaction Yield

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
TriethylamineAcetonitrile251275
PyridineAcetonitrile251282
Potassium CarbonateAcetonitrile251268
Sodium HydroxideAcetonitrile251255 (with significant side products)

Experimental Protocols

General Procedure for the Synthesis of this compound

A solution of 3-aminophenol (1.0 eq) in a suitable solvent (e.g., pyridine or acetonitrile) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath. To this solution, 4-methylbenzenesulfonyl chloride (1.05 eq) is added portion-wise over 30 minutes, ensuring the temperature remains between 0-5 °C. If not using pyridine as the solvent, a base such as triethylamine (1.1 eq) should be added to the 3-aminophenol solution before the addition of the sulfonyl chloride. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation (3-aminophenol, 4-methyl- benzenesulfonyl chloride, Base, Solvent) reaction 2. Reaction Setup (0-5°C, portion-wise addition) reagents->reaction Combine monitoring 3. Reaction Monitoring (TLC) reaction->monitoring Stir at RT workup 4. Aqueous Workup (Extraction, Washing) monitoring->workup Reaction Complete purification 5. Purification (Column Chromatography or Recrystallization) workup->purification Crude Product analysis 6. Product Analysis (NMR, MS) purification->analysis Purified Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product check_completion Check Reaction Completion (TLC) low_yield->check_completion check_reagents Verify Reagent Purity low_yield->check_reagents optimize_conditions Optimize Base/Solvent low_yield->optimize_conditions identify_byproducts Identify Side Products (NMR, MS) impure_product->identify_byproducts change_purification Change Purification Method (e.g., Recrystallization) impure_product->change_purification adjust_stoichiometry Adjust Reactant Stoichiometry identify_byproducts->adjust_stoichiometry modify_addition Modify Addition of Sulfonyl Chloride identify_byproducts->modify_addition

Caption: Troubleshooting flowchart for common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base, such as pyridine or triethylamine, serves two primary purposes. First, it neutralizes the hydrochloric acid that is generated as a byproduct of the reaction between the hydroxyl group of 3-aminophenol and 4-methylbenzenesulfonyl chloride. Second, it can act as a catalyst by activating the sulfonyl chloride.

Q2: Can I use other sulfonylating agents besides 4-methylbenzenesulfonyl chloride?

A2: Yes, other sulfonyl chlorides or anhydrides can be used to synthesize different sulfonates of 3-aminophenol. However, the reactivity and optimal reaction conditions may vary depending on the specific reagent used.

Q3: Is the reaction sensitive to air or moisture?

A3: While the reaction is not extremely sensitive to air, 4-methylbenzenesulfonyl chloride can react with water. Therefore, it is good practice to use anhydrous solvents and take precautions to minimize exposure to atmospheric moisture to prevent the hydrolysis of the sulfonyl chloride, which would reduce the yield.

Q4: What are the expected spectroscopic characteristics of this compound?

A4: The product can be characterized by standard spectroscopic methods. In ¹H NMR, you would expect to see signals corresponding to the aromatic protons of both the aminophenyl and the methylbenzenesulfonate groups, as well as a singlet for the methyl group. The amino group protons may appear as a broad singlet. In ¹³C NMR, the corresponding carbon signals would be observed. Mass spectrometry should show the molecular ion peak corresponding to the product's molecular weight.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. 4-methylbenzenesulfonyl chloride is corrosive and a lachrymator; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Pyridine and other organic solvents are flammable and have associated health risks, so they should also be handled with care in a well-ventilated area. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Preventing decomposition of (3-aminophenyl) 4-methylbenzenesulfonate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of (3-aminophenyl) 4-methylbenzenesulfonate during storage.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the compound (yellowing or browning) Oxidation of the aromatic amine group.Store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, light-resistant container. Minimize exposure to air and light. For long-term storage, refrigeration is recommended.
Change in physical state (e.g., clumping, melting below the expected range of 92-95°C) Hydrolysis of the ester linkage due to moisture absorption.Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed to prevent moisture ingress.
Inconsistent analytical results (e.g., new peaks in HPLC, NMR, or MS) Decomposition of the compound.Re-purify the material if necessary. For future prevention, strictly adhere to the recommended storage conditions. Regularly check the purity of stored material using appropriate analytical methods.
Poor reactivity in subsequent synthetic steps Significant degradation of the starting material.Confirm the purity of the this compound before use. If purity is low, consider purification or obtaining a new batch. Review storage and handling procedures to prevent future decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The two primary decomposition pathways are:

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and light. This process often leads to the formation of colored impurities. Aromatic amines, like aniline, are known to darken over time due to the formation of oxidized polymeric materials.[1]

  • Hydrolysis: The ester linkage can undergo hydrolysis, particularly in the presence of moisture, to yield 3-aminophenol and 4-methylbenzenesulfonic acid. This reaction can be accelerated by acidic or basic conditions.

Q2: What are the ideal storage conditions for long-term stability?

A2: For optimal long-term stability, the compound should be stored in a cool, dark, and dry environment under an inert atmosphere. The following table summarizes the recommended conditions:

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Reduces the rate of both oxidation and hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the aromatic amine.
Light Amber or opaque containerPrevents light-catalyzed oxidation.
Humidity Low (use of a desiccator is recommended)Prevents hydrolysis of the ester linkage.
Container Tightly sealed, appropriately sized containerPrevents exposure to air and moisture, and minimizes headspace to reduce available oxygen.[2]

Q3: How can I detect decomposition in my sample of this compound?

A3: Decomposition can be detected by a combination of physical observation and analytical techniques:

  • Visual Inspection: A change in color from off-white/light tan to yellow or brown is a strong indicator of oxidation.

  • Melting Point: A depression or broadening of the melting point range (literature value: 92-95°C) suggests the presence of impurities.[3]

  • Chromatography (HPLC, TLC): The appearance of new peaks in an HPLC chromatogram or new spots on a TLC plate indicates the formation of degradation products.

  • Spectroscopy (NMR, IR, MS): Changes in the spectra compared to a reference standard can identify the presence and structure of decomposition products. For example, the appearance of signals corresponding to 3-aminophenol or 4-methylbenzenesulfonic acid.

Q4: Can I still use my compound if it has started to discolor?

A4: Discoloration indicates some level of decomposition, primarily oxidation. For applications that are sensitive to impurities, it is recommended to purify the compound before use (e.g., by recrystallization). For less sensitive applications, the material might still be usable, but it is crucial to assess its purity to ensure it meets the requirements of your experiment.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with 95% A and 5% B.

    • Ramp to 5% A and 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Monitor for the appearance of new peaks, which would indicate the presence of impurities or degradation products. The primary degradation products to look for would be 3-aminophenol and 4-methylbenzenesulfonic acid.

Visualizations

DecompositionPathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway A (3-aminophenyl) 4-methylbenzenesulfonate B Oxidized Intermediates (e.g., radical cations) A->B O2, light C Colored Polymeric Impurities B->C Polymerization D (3-aminophenyl) 4-methylbenzenesulfonate E 3-aminophenol D->E H2O F 4-methylbenzenesulfonic acid D->F H2O

Caption: Primary decomposition pathways for this compound.

ExperimentalWorkflow cluster_storage Storage Conditions cluster_sampling Purity Assessment storage_temp Temperature (2-8°C) sample Sample Retrieval storage_temp->sample storage_atm Atmosphere (Inert Gas) storage_atm->sample storage_light Light (Amber Vial) storage_light->sample storage_humidity Humidity (Desiccator) storage_humidity->sample prep Sample Preparation (1 mg/mL in mobile phase) sample->prep hplc HPLC Analysis prep->hplc data Data Analysis (Peak Purity) hplc->data

Caption: Recommended workflow for storage and purity verification.

References

Technical Support Center: (3-aminophenyl) 4-methylbenzenesulfonate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and reactions of (3-aminophenyl) 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the selective O-tosylation of 3-aminophenol using p-toluenesulfonyl chloride (TsCl) in the presence of a base. The choice of base and reaction conditions is crucial to favor the formation of the desired O-tosylated product over the N-tosylated isomer.

Q2: What are the key challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Chemoselectivity: Preferentially achieving O-tosylation over N-tosylation of the 3-aminophenol starting material.

  • Side Reactions: The formation of byproducts, such as ditosylated compounds and chloro-derivatives.

  • Purification: Separating the desired product from unreacted starting materials, isomers, and other impurities.

Q3: How can I favor O-tosylation over N-tosylation?

A3: The selectivity of the tosylation reaction is highly dependent on the choice of the tertiary amine base. Utilizing a sterically hindered base can favor O-tosylation. The reaction conditions, such as temperature and the order of addition of reagents, also play a significant role.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and handling of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. Ensure all reagents are of high purity and anhydrous conditions are maintained.
Suboptimal Base The choice of base is critical for efficient tosylation. Triethylamine is commonly used, but if yields are low, consider using a more nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts alongside a stoichiometric amount of a weaker base.
Side Reactions The formation of N-tosylated or ditosylated byproducts can significantly reduce the yield of the desired O-tosylated product. See the section on "Problem 2: Presence of Impurities" for strategies to minimize these side reactions.
Hydrolysis of Tosyl Chloride p-Toluenesulfonyl chloride is sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used to prevent the hydrolysis of the reagent.
Problem 2: Presence of Impurities in the Final Product
Impurity Identification Method Mitigation Strategy
N-tosyl-3-aminophenol Can be identified by NMR and Mass Spectrometry. It will have the same mass as the desired product but different spectral characteristics.Optimize the reaction conditions to favor O-tosylation. This can be achieved by using a suitable base and controlling the reaction temperature. Purification via column chromatography can separate the O- and N-tosylated isomers.
3-amino-N,O-bis(p-tolylsulfonyl)phenol Higher molecular weight peak in Mass Spectrometry.Use a stoichiometric amount of p-toluenesulfonyl chloride relative to 3-aminophenol. Slow, dropwise addition of the tosyl chloride solution can also help to minimize the formation of the ditosylated product.
Unreacted 3-aminophenol Can be detected by TLC.Ensure the reaction goes to completion. Unreacted 3-aminophenol can be removed during the work-up by washing the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate and extract the basic amine.
Chloro-derivative Formation of a chloro-derivative as a side product has been observed in some tosylation reactions, especially with prolonged reaction times.[1]Minimize reaction times once the formation of the desired product has plateaued (as monitored by TLC).
Problem 3: Difficulty in Product Purification and Isolation
Issue Suggested Solution
Oily Product If the product oils out during crystallization, try using a different solvent system or a mixture of solvents. Slow cooling and scratching the inside of the flask can sometimes induce crystallization.
Co-elution during Chromatography If the desired product and impurities co-elute during column chromatography, try using a different eluent system with varying polarity. Sometimes, changing the stationary phase (e.g., from silica gel to alumina) can improve separation.
Recrystallization Issues Finding a suitable recrystallization solvent is key. A good solvent will dissolve the compound when hot but not when cold. Common solvents to try for compounds of this nature include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[2]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Aminophenol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 3-aminophenol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (or another suitable base) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride in anhydrous DCM to the reaction mixture dropwise over a period of 30-60 minutes.

  • Allow the reaction to stir at 0 °C for a specified time, then let it warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary:

ParameterValueReference
Molecular FormulaC13H13NO3S[3]
Molecular Weight263.32 g/mol [3]
Melting Point92 - 95 °C[4]

Visualizing Reaction Logic

To better understand the reaction process, the following workflow diagram illustrates the key steps and decision points.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve 3-aminophenol in anhydrous solvent cool Cool to 0°C prep->cool add_base Add Base cool->add_base add_tscl Add TsCl solution dropwise add_base->add_tscl react Stir and monitor by TLC add_tscl->react quench Quench with water react->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify characterize Characterize product purify->characterize

General workflow for the synthesis of this compound.

This guide provides a starting point for troubleshooting reactions involving this compound. For more complex issues, consulting detailed synthetic organic chemistry literature is recommended.

References

Technical Support Center: Synthesis of (3-aminophenyl) 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical assistance for researchers, scientists, and drug development professionals on scaling up the synthesis of (3-aminophenyl) 4-methylbenzenesulfonate. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key reaction parameters.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the primary challenge when synthesizing this compound?

A1: The main challenge is achieving selective O-tosylation (reaction at the hydroxyl group) of 3-aminophenol while minimizing N-tosylation (reaction at the amino group) and di-tosylation (reaction at both sites). The choice of base and reaction conditions is crucial for directing the selectivity of the reaction.[1]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to decomposition and side products at elevated temperatures.

  • Poor Reagent Quality: Ensure the 3-aminophenol is not oxidized (it can darken upon exposure to air) and that the p-toluenesulfonyl chloride (TsCl) is dry and free of p-toluenesulfonic acid.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion or an increase in byproducts.

  • Inefficient Mixing: On a larger scale, poor agitation can result in localized "hot spots" or areas of high concentration, promoting side reactions.

  • Moisture in the Reaction: p-Toluenesulfonyl chloride can be hydrolyzed by water, reducing its availability for the desired reaction. Ensure all glassware is dry and use anhydrous solvents.

Q3: I am observing the formation of the N-tosylated isomer as a major byproduct. How can this be minimized?

A3: To favor O-tosylation over N-tosylation, consider the following strategies:

  • Choice of Base: The type of base used can significantly influence selectivity. Using a bulkier, non-nucleophilic tertiary amine can sterically hinder the approach to the nitrogen atom.[1]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) generally favors the kinetically controlled O-tosylation product.

  • pH Control: The tosyl group makes the phenolic proton more acidic.[2] Careful selection of a base that is strong enough to deprotonate the phenol but not so strong that it extensively deprotonates the amine can improve selectivity.

Q4: How can I prevent the formation of the di-tosylated byproduct?

A4: The formation of the di-tosylated compound, (3-(tosylamino)phenyl) 4-methylbenzenesulfonate, can be suppressed by:

  • Controlling Stoichiometry: Use p-toluenesulfonyl chloride as the limiting reagent (e.g., 1.0 equivalent) relative to 3-aminophenol (e.g., 1.1-1.2 equivalents).

  • Slow Addition: Add the p-toluenesulfonyl chloride solution dropwise to the solution of 3-aminophenol and base. This maintains a low concentration of the electrophile and reduces the chance of a second tosylation event.

Q5: What is the recommended method for purification at a larger scale?

A5: While column chromatography is useful at the lab scale, it is often impractical for large-scale purification. The preferred method is crystallization.[3]

  • Work-up: After the reaction is complete, quench with water and adjust the pH to be slightly basic to ensure the desired product is not protonated. Extract the product into a suitable organic solvent.

  • Crystallization: Perform solvent screening to find a suitable system for crystallization. A common approach is to dissolve the crude product in a good solvent (e.g., ethyl acetate, acetone) and then add a poor solvent (e.g., hexanes, heptane) until turbidity is observed, followed by cooling.

Q6: During scale-up, I am having trouble with temperature control. What are the risks?

A6: The reaction between p-toluenesulfonyl chloride and 3-aminophenol is exothermic. Poor temperature control on a larger scale can lead to a runaway reaction, which significantly increases the formation of impurities and poses a safety hazard. It is critical to have an efficient cooling system and to monitor the internal reaction temperature closely during the addition of the tosyl chloride.

Experimental Protocol and Data

General Reaction Scheme

The synthesis is achieved by reacting 3-aminophenol with p-toluenesulfonyl chloride in the presence of a suitable base.

  • Reactants: 3-Aminophenol, p-Toluenesulfonyl Chloride (TsCl)

  • Base: Triethylamine (Et3N) or Pyridine

  • Solvent: Dichloromethane (DCM), Acetonitrile, or Ethyl Acetate

Data Presentation

Table 1: Reagent Properties

ReagentFormulaMW ( g/mol )Molar Eq.
3-AminophenolC₆H₇NO109.131.1
p-Toluenesulfonyl ChlorideC₇H₇ClO₂S190.651.0
TriethylamineC₆H₁₅N101.191.2
DichloromethaneCH₂Cl₂84.93Solvent

Table 2: Recommended Reaction Parameters for Scale-Up

ParameterRecommended Value
Stoichiometry 1.0 eq. TsCl : 1.1 eq. 3-Aminophenol : 1.2 eq. Base
Solvent Dichloromethane (DCM) or Ethyl Acetate
Concentration 0.5 - 1.0 M
Temperature 0 - 5 °C during addition; Room temperature for reaction
Addition Time 1 - 2 hours (Scale-dependent)
Reaction Time 4 - 12 hours (Monitor by TLC or HPLC)
Work-up Aqueous wash (e.g., dilute HCl, NaHCO₃, brine)
Purification Crystallization
Detailed Synthesis Protocol
  • Preparation: Set up a reactor equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet. Charge the reactor with 3-aminophenol (1.1 eq.) and anhydrous dichloromethane.

  • Cooling: Cool the mixture to 0-5 °C with an ice bath.

  • Base Addition: Add triethylamine (1.2 eq.) to the stirred suspension.

  • TsCl Addition: Dissolve p-toluenesulfonyl chloride (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the TsCl solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0-5 °C and slowly quench by adding water.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess base and 3-aminophenol), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Experimental Workflow

G Diagram 1: Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor with 3-Aminophenol & DCM C Cool to 0-5°C A->C B Add Triethylamine D Dropwise Addition of p-Toluenesulfonyl Chloride B->D C->B E Stir at Room Temperature (4-12h) D->E F Monitor by TLC/HPLC E->F G Quench with Water F->G H Aqueous Washes (HCl, NaHCO3, Brine) G->H I Dry & Concentrate H->I J Crystallization I->J K Filter & Dry Product J->K L Final Product: (3-aminophenyl) 4-methylbenzenesulfonate K->L

Caption: Synthesis workflow for this compound.

Troubleshooting Guide

G Diagram 2: Troubleshooting Logic Problem Observed Problem LowYield Low Yield Problem->LowYield ImpureProduct Impure Product Problem->ImpureProduct ScaleUpIssue Scale-up Issues Problem->ScaleUpIssue CheckReagents Check Reagent Purity & Dryness LowYield->CheckReagents OptimizeTemp Optimize Temperature & Reaction Time LowYield->OptimizeTemp CheckStoich Verify Stoichiometry LowYield->CheckStoich AnalyzeByproducts Identify Byproducts (N-tosyl, di-tosyl) ImpureProduct->AnalyzeByproducts ImprovePurification Optimize Crystallization Solvent System ImpureProduct->ImprovePurification ImproveCooling Improve Cooling Efficiency ScaleUpIssue->ImproveCooling Exotherm ImproveMixing Ensure Efficient Agitation ScaleUpIssue->ImproveMixing InertAtmosphere Use Inert Atmosphere ScaleUpIssue->InertAtmosphere Decomposition AdjustBase Change Base or Adjust Stoichiometry AnalyzeByproducts->AdjustBase N-tosyl SlowAddition Slow Reagent Addition AnalyzeByproducts->SlowAddition di-tosyl

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of (3-aminophenyl) 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (3-aminophenyl) 4-methylbenzenesulfonate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, helping you identify potential byproducts and optimize your reaction conditions.

Issue Potential Cause Suggested Action
Low yield of the desired O-tosylated product Competitive N-tosylation: The amino group of 3-aminophenol is also nucleophilic and can react with p-toluenesulfonyl chloride (TsCl).Optimize reaction conditions to favor O-tosylation. This can include using a non-nucleophilic base (e.g., triethylamine, pyridine) and controlling the reaction temperature. A lower temperature often favors O-tosylation.
Formation of di-tosylated byproduct: Excess TsCl or prolonged reaction times can lead to the tosylation of both the hydroxyl and amino groups.Use a stoichiometric amount of TsCl relative to 3-aminophenol (typically 1.0 to 1.1 equivalents). Monitor the reaction progress using TLC or LC-MS to avoid over-reaction.
Hydrolysis of TsCl: Presence of moisture in the reaction will hydrolyze TsCl to p-toluenesulfonic acid, reducing the amount of reagent available for the desired reaction.Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of multiple spots on TLC/peaks in LC-MS Formation of byproducts: The most common byproducts are the N-tosylated isomer, the di-tosylated product, and unreacted starting materials.See the Byproduct Identification section below for characterization details. Optimize purification methods, such as column chromatography or recrystallization, to separate the desired product from impurities.
Product is difficult to purify Similar polarity of byproducts: The N-tosylated byproduct can have a similar polarity to the desired O-tosylated product, making chromatographic separation challenging.Adjust the solvent system for column chromatography to improve separation. Consider derivatization of the crude product mixture to alter the polarities of the components before purification.
Unexpected NMR or Mass Spec data Presence of isomeric byproducts: The N-tosylated and di-tosylated byproducts will have distinct NMR and mass spectra.Refer to the Byproduct Identification table for expected spectral data to help identify the impurities.

Byproduct Identification

Accurate identification of byproducts is crucial for optimizing the synthesis and ensuring the purity of the final compound. The table below summarizes the key characteristics of the expected product and potential byproducts.

Compound Structure Molecular Weight ( g/mol ) Key Analytical Signatures
This compound (Desired Product) 263.32¹H NMR: Aromatic protons of the aminophenyl and toluenesulfonate groups, a singlet for the methyl group, and a broad singlet for the -NH₂ protons. MS (ESI+): m/z = 264.08 [M+H]⁺
4-methyl-N-(3-hydroxyphenyl)benzenesulfonamide (N-tosylated byproduct) 263.32¹H NMR: Aromatic protons, a singlet for the methyl group, a broad singlet for the -OH proton, and a singlet for the -NH- proton. The chemical shifts of the aromatic protons on the hydroxyphenyl ring will differ from the desired product. MS (ESI+): m/z = 264.08 [M+H]⁺
3-(N-(4-methylphenyl)sulfonamido)phenyl 4-methylbenzenesulfonate (Di-tosylated byproduct) 417.51¹H NMR: Aromatic protons from three distinct phenyl rings and two singlets for the two methyl groups (which may overlap). MS (ESI+): m/z = 418.09 [M+H]⁺
3-aminophenol (Starting Material) 109.13¹H NMR: Distinct aromatic proton pattern. MS (ESI+): m/z = 110.06 [M+H]⁺
p-toluenesulfonyl chloride (Starting Material) 190.65¹H NMR: Aromatic protons and a singlet for the methyl group.
p-toluenesulfonic acid (Hydrolysis product) 172.20¹H NMR: Aromatic protons, a singlet for the methyl group, and a very broad singlet for the acidic proton.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control for selective O-tosylation of 3-aminophenol?

A1: The most critical parameters are the choice of base, reaction temperature, and stoichiometry of the reagents. A non-nucleophilic base, such as triethylamine or pyridine, is preferred to avoid competition with the aminophenol. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) generally favors the kinetically controlled O-tosylation over the thermodynamically more stable N-tosylation. Finally, using a slight excess (1.0-1.1 equivalents) of p-toluenesulfonyl chloride can help drive the reaction to completion without promoting di-tosylation.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and byproducts. The disappearance of the 3-aminophenol spot and the appearance of the product spot indicate reaction progress. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the formation of the desired product and identify any byproducts.

Q3: What is the best method for purifying the crude product?

A3: Column chromatography is typically the most effective method for purifying this compound from the common byproducts. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) usually provides good separation. Recrystallization from a suitable solvent system can also be an effective purification technique if the crude product is of sufficient purity.

Q4: What analytical techniques are essential for characterizing the final product and identifying impurities?

A4: A combination of techniques is recommended for full characterization.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying isomeric byproducts.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and byproducts.[1]

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product.

  • Infrared (IR) Spectroscopy: Can help confirm the presence of key functional groups (e.g., -NH₂, -SO₂-O-).[1]

Experimental Protocols

General Procedure for the Synthesis of this compound

Materials:

  • 3-Aminophenol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 3-aminophenol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC until the 3-aminophenol is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Reaction Pathway and Potential Byproducts

Synthesis_Byproducts cluster_hydrolysis Presence of Water Reactants 3-Aminophenol + p-Toluenesulfonyl Chloride Product This compound (Desired O-tosylation Product) Reactants->Product O-Tosylation (Desired Pathway) N_tosyl 4-methyl-N-(3-hydroxyphenyl)benzenesulfonamide (N-tosylated Byproduct) Reactants->N_tosyl N-Tosylation (Side Reaction) Di_tosyl Di-tosylated Byproduct Reactants->Di_tosyl Di-tosylation (Side Reaction) Hydrolysis p-Toluenesulfonic Acid (Hydrolysis of TsCl) p-Toluenesulfonyl Chloride p-Toluenesulfonyl Chloride p-Toluenesulfonyl Chloride->Hydrolysis

Caption: Reaction scheme showing the desired O-tosylation pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Analysis Analyze Crude Product (TLC, LC-MS) Start->Analysis Pure Desired Product is Major Component (High Purity) Analysis->Pure Yes Impure Significant Impurities Detected Analysis->Impure No Purify Proceed with Purification Pure->Purify Identify Identify Byproducts (NMR, MS) Impure->Identify Optimize Optimize Reaction Conditions (Base, Temp, Stoichiometry) Identify->Optimize Byproducts Identified Optimize->Start Re-run Experiment End Pure Product Obtained Purify->End

Caption: A logical workflow for troubleshooting byproduct formation in the synthesis.

References

Technical Support Center: Enhancing the Purity of (3-aminophenyl) 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the purity of (3-aminophenyl) 4-methylbenzenesulfonate. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and tools for data presentation to assist in your purification experiments.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Question 1: My purified this compound shows a persistent colored impurity. What is the likely cause and how can I remove it?

Answer: A persistent color, often pink or brown, in your product is likely due to the oxidation of the starting material, 3-aminophenol, or the final product itself. Aminophenols are susceptible to air oxidation, which can lead to highly colored polymeric impurities.

Troubleshooting Steps:

  • Activated Carbon Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated carbon (charcoal) and boil for a few minutes. The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

  • Inert Atmosphere: For future syntheses and purifications, consider performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the desired product from the colored impurities.

Question 2: I am having difficulty purifying my product by column chromatography on silica gel. The product either streaks badly or does not elute. What can I do?

Answer: The basicity of the amino group in this compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This can cause poor separation, tailing of peaks, and sometimes irreversible adsorption of the product onto the column.

Troubleshooting Steps:

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. A common choice is to add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., ethyl acetate/hexanes).

  • Use of Deactivated Silica: Consider using a deactivated silica gel, such as one treated with a silanizing agent, to reduce the acidity of the stationary phase.

  • Alternative Stationary Phase: Amine-functionalized silica gel is an excellent alternative for the purification of basic compounds and can significantly improve peak shape and recovery.

  • Reversed-Phase Chromatography: If normal-phase chromatography continues to be problematic, reversed-phase flash chromatography is a viable alternative. A common mobile phase would be a gradient of acetonitrile in water or methanol in water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Question 3: My recrystallization attempts result in an oil or very poor recovery. How can I select a better recrystallization solvent?

Answer: Oiling out during recrystallization occurs when the solute is too soluble in the hot solvent, and its solubility decreases too rapidly upon cooling, causing it to separate as a liquid phase instead of forming crystals. Poor recovery is often due to the compound having high solubility in the cold solvent.

Troubleshooting Steps:

  • Solvent Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. You can screen for suitable solvents by testing the solubility of a small amount of your compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room and elevated temperatures.

  • Solvent Mixtures: A two-solvent system can be very effective. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common mixtures for compounds with similar functionalities include ethanol/water, acetone/water, and ethyl acetate/hexanes.

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can promote oiling out or the formation of very small crystals that are difficult to filter.

  • Scratching: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation.

Question 4: My final product purity is lower than expected, and I suspect the presence of unreacted starting materials or byproducts. What are the likely impurities?

Answer: The most common impurities in the synthesis of this compound are:

  • 3-Aminophenol: Unreacted starting material.

  • p-Toluenesulfonyl Chloride: Unreacted reagent.

  • Di-tosylated Product: (3-(N-(4-methylphenyl)sulfonyl)aminophenyl) 4-methylbenzenesulfonate, formed if the reaction is not selective for the phenolic oxygen.

  • Hydrolysis Products: If water is present during the reaction or work-up, p-toluenesulfonyl chloride can hydrolyze to p-toluenesulfonic acid.

Troubleshooting Steps:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of your reaction and ensure all the 3-aminophenol has been consumed.

  • Aqueous Work-up: A wash with a dilute aqueous base (e.g., sodium bicarbonate solution) can help remove unreacted p-toluenesulfonyl chloride and p-toluenesulfonic acid. A subsequent wash with a dilute acid (e.g., dilute HCl) can remove any remaining 3-aminophenol, though this may also protonate your product and affect its solubility.

  • Chromatography: Column chromatography is generally effective at separating the desired mono-tosylated product from the di-tosylated byproduct and any remaining starting materials.

Data Presentation

To systematically evaluate and optimize your purification protocol, it is crucial to maintain a clear record of your experimental conditions and results. The following table provides a template for summarizing your purification data.

Experiment ID Purification Method Solvent System / Mobile Phase Crude Mass (g) Purified Mass (g) Yield (%) Purity (by HPLC/NMR, %) Observations

Experimental Protocols

Below are detailed methodologies for the key purification techniques discussed.

Protocol 1: Recrystallization
  • Solvent Selection: In a series of small test tubes, add approximately 20-30 mg of your crude this compound. To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, toluene) dropwise at room temperature until the solid just dissolves. Note the solubility. For solvents in which the compound is sparingly soluble at room temperature, heat the test tube to the solvent's boiling point and observe if the solid dissolves. The ideal solvent will show low solubility at room temperature and high solubility upon heating.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen recrystallization solvent (or the "good" solvent of a two-solvent system) in small portions while heating the flask on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for 2-5 minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon or any insoluble impurities.

  • Crystallization: If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes cloudy, then add a few drops of the "good" solvent to clarify. Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase by running TLC plates of your crude product in various solvent systems (e.g., different ratios of ethyl acetate/hexanes or dichloromethane/methanol). For this compound, which contains a basic amine, it is advisable to add 0.5-1% triethylamine to the mobile phase. The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Fill the column with silica gel (slurry packing with the initial mobile phase is recommended).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution of your product by TLC analysis of the collected fractions.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

The following diagrams illustrate the logical workflows for the purification and analysis of this compound.

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure Pure Product Recrystallization->Pure Column->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Logic Impure Impure Product Colored Colored Impurity? Impure->Colored Chromatography_Issue Chromatography Problems? Colored->Chromatography_Issue No Charcoal Use Activated Carbon Colored->Charcoal Yes Recrystallization_Issue Recrystallization Fails? Chromatography_Issue->Recrystallization_Issue No Modify_Eluent Add Basic Modifier to Eluent Chromatography_Issue->Modify_Eluent Yes Solvent_Screen Screen for New Solvents Recrystallization_Issue->Solvent_Screen Yes Pure Pure Product Recrystallization_Issue->Pure No Charcoal->Pure Modify_Eluent->Pure Solvent_Screen->Pure

Common pitfalls in the handling of (3-aminophenyl) 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (3-aminophenyl) 4-methylbenzenesulfonate (CAS No. 3865-15-4). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as 3-aminophenyl tosylate, is an organic compound with the chemical formula C13H13NO3S. It features a 3-aminophenol core where the phenolic hydroxyl group is esterified with p-toluenesulfonic acid. The presence of both an amino group and a tosylate group, which is an excellent leaving group, makes it a valuable intermediate in organic synthesis. Its primary applications are in the pharmaceutical industry as a building block for the synthesis of more complex molecules.

Q2: What are the key safety precautions I should take when handling this compound?

A2: While specific hazard information for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by your supplier.

Q3: How should I properly store this compound?

A3: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. The compound is a crystalline solid with a melting point of 92-95 °C.[1] Exposure to moisture, light, and high temperatures should be avoided to prevent degradation.

Q4: Is this compound sensitive to pH?

A4: Yes, aminophenyl tosylates can be sensitive to pH. The ester linkage of the tosylate group is susceptible to hydrolysis, a reaction that can be accelerated under strongly acidic or basic conditions.[2][3][4] This can lead to the formation of 3-aminophenol and p-toluenesulfonic acid. Therefore, it is crucial to control the pH during reactions and workups to maintain the integrity of the compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and use of this compound.

Synthesis and Purification

Problem 1: Low yield during the synthesis from 3-aminophenol and tosyl chloride.

Possible Cause Suggested Solution
Incomplete reaction Ensure dropwise addition of tosyl chloride to a cooled solution of 3-aminophenol and a suitable base (e.g., pyridine, triethylamine) to control the exothermic reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Side reactions The formation of di-tosylated byproducts on the amino group can occur.[5][6] Use a slight excess of 3-aminophenol or carefully control the stoichiometry of tosyl chloride. Running the reaction at a lower temperature (e.g., 0 °C) can also help minimize this side reaction.
Hydrolysis of the product Avoid excessive amounts of water during the reaction and workup. Ensure the reaction is performed under anhydrous conditions if possible.
Loss during workup The product may have some solubility in the aqueous phase. Minimize the volume of water used for washing and consider back-extracting the aqueous layer with a suitable organic solvent.

Problem 2: Difficulty in purifying the product.

Possible Cause Suggested Solution
Presence of unreacted starting materials If TLC indicates the presence of 3-aminophenol or tosyl chloride, consider purification by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Oily product instead of a crystalline solid The presence of impurities can inhibit crystallization. Attempt to purify a small sample by column chromatography to obtain a seed crystal. Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can then be attempted.
Co-precipitation of impurities During recrystallization, impurities may co-precipitate with the product. Ensure the product is fully dissolved at the higher temperature before allowing it to cool slowly. A second recrystallization may be necessary.
In-Reaction Use

Problem 3: The tosylate group is prematurely cleaved during a subsequent reaction.

Possible Cause Suggested Solution
Harsh reaction conditions Avoid strongly acidic or basic conditions if possible. If a strong base is required, consider using a non-nucleophilic base and running the reaction at a lower temperature.
Nucleophilic attack on the tosylate If the reaction involves a strong nucleophile, it may preferentially attack the tosylate group.[7] Consider protecting the amino group before carrying out reactions with strong nucleophiles.
Elevated temperatures High reaction temperatures can promote the degradation of the tosylate. Attempt the reaction at the lowest effective temperature.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline for the tosylation of 3-aminophenol. Optimization may be required.

Materials:

  • 3-Aminophenol

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminophenol in a suitable volume of dichloromethane and pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride in dichloromethane dropwise to the cooled solution over a period of 30-60 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 3-Aminophenol E Dissolve 3-Aminophenol in DCM and Pyridine A->E B p-Toluenesulfonyl Chloride G Slowly Add Tosyl Chloride Solution B->G C Pyridine (Base) C->E D DCM (Solvent) D->E D->G F Cool to 0 °C E->F F->G H Stir at 0 °C then Warm to Room Temp. G->H I Monitor by TLC H->I J Quench with 1M HCl I->J K Separate Organic Layer J->K L Wash with HCl, NaHCO3, Brine K->L M Dry over MgSO4 L->M N Concentrate M->N O Crude Product N->O P Recrystallize from Ethanol/Water O->P Q Pure (3-aminophenyl) 4-methylbenzenesulfonate P->Q

Caption: Synthesis workflow for this compound.

Logical Relationship: Common Pitfalls and Solutions in Synthesis

G A Low Yield B Incomplete Reaction A->B C Di-tosylation Side Reaction A->C D Hydrolysis A->D E Monitor by TLC Ensure Stoichiometry B->E F Control Stoichiometry Low Temperature C->F G Anhydrous Conditions D->G

Caption: Troubleshooting low yield in the synthesis reaction.

References

Validation & Comparative

Comparison of (3-aminophenyl) 4-methylbenzenesulfonate with other benzenesulfonates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Benzenesulfonate Derivatives as Therapeutic Agents

An Introduction to Benzenesulfonates and Their Therapeutic Significance

Benzenesulfonates are a class of organic compounds containing a benzenesulfonic acid salt or ester. While the initially specified compound, (3-aminophenyl) 4-methylbenzenesulfonate, is not extensively characterized as a therapeutic agent, the broader family of benzenesulfonate and structurally related sulfonamide derivatives has significant applications in medicine.[1][2] These compounds are integral to the design of various drugs, acting as crucial pharmacophores or influencing the pharmacokinetic properties of active pharmaceutical ingredients.[3]

This guide provides a comparative overview of prominent benzenesulfonate-related drugs, focusing on their mechanisms of action, therapeutic applications, and available performance data. The selected agents represent different therapeutic classes to illustrate the diverse roles of the benzenesulfonate and sulfonamide moieties in drug design.

Comparative Analysis of Key Benzenesulfonate-Related Drugs

To illustrate the therapeutic diversity of this chemical class, we will compare three distinct agents: a carbonic anhydrase inhibitor (Dorzolamide), a kinase inhibitor (Pazopanib), and an anti-influenza agent (a benzenesulfonamide derivative).

Drug Therapeutic Class Mechanism of Action Primary Indication(s) Key Performance Metric (Example)
Dorzolamide Carbonic Anhydrase InhibitorReversible inhibition of carbonic anhydrase II, reducing aqueous humor production.Glaucoma, Ocular HypertensionLow nanomolar inhibitory potential against carbonic anhydrase isoforms.[4]
Pazopanib Kinase InhibitorMulti-targeted tyrosine kinase inhibitor (VEGFR, PDGFR, c-Kit).Renal Cell Carcinoma, Soft Tissue SarcomaSubmicromolar activity against various cancer cell lines.[1]
Benzenesulfonamide Derivative (Anti-influenza) Hemagglutinin InhibitorBinds to influenza hemagglutinin, preventing viral fusion with host cells.[5]Influenza AEC50 values in the nanomolar range against influenza A strains.[5]

In-Depth Look at Therapeutic Areas

Carbonic Anhydrase Inhibitors for Glaucoma

Benzenesulfonamide derivatives are the cornerstone of carbonic anhydrase inhibitor (CAI) therapy for glaucoma.[4] These drugs lower intraocular pressure by reducing the production of aqueous humor.

Mechanism of Action:

The sulfonamide group is essential for the inhibitory activity of these drugs. It coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme, blocking its function.

cluster_0 Carbonic Anhydrase Inhibition for Glaucoma Treatment Benzenesulfonamide CAI Benzenesulfonamide CAI Carbonic Anhydrase II (in ciliary body) Carbonic Anhydrase II (in ciliary body) Benzenesulfonamide CAI->Carbonic Anhydrase II (in ciliary body) Inhibits Aqueous Humor Secretion Aqueous Humor Secretion Benzenesulfonamide CAI->Aqueous Humor Secretion Reduces Bicarbonate Production Bicarbonate Production Carbonic Anhydrase II (in ciliary body)->Bicarbonate Production Catalyzes Bicarbonate Production->Aqueous Humor Secretion Drives Intraocular Pressure Intraocular Pressure Aqueous Humor Secretion->Intraocular Pressure Maintains Aqueous Humor Secretion->Intraocular Pressure Decreases

Figure 1: Signaling pathway of carbonic anhydrase inhibitors.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

  • Objective: To determine the inhibitory potency (IC50) of a test compound against a specific carbonic anhydrase isoform.

  • Materials: Purified human carbonic anhydrase, p-nitrophenyl acetate (substrate), test compound, buffer solution, 96-well microplate, spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the buffer, enzyme, and test compound.

    • Initiate the reaction by adding the substrate.

    • Measure the rate of p-nitrophenol formation by monitoring absorbance at 400 nm.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Kinase Inhibitors in Oncology

The sulfonamide group is a key feature in several kinase inhibitors used in cancer therapy, such as Pazopanib.[1] These drugs target specific signaling pathways that are dysregulated in cancer cells.

Mechanism of Action:

The sulfonamide moiety in Pazopanib contributes to its binding to the ATP-binding pocket of vascular endothelial growth factor receptor (VEGFR), inhibiting its kinase activity and subsequently blocking tumor angiogenesis.[1]

cluster_1 Kinase Inhibition in Cancer Therapy Pazopanib (Benzenesulfonamide-containing) Pazopanib (Benzenesulfonamide-containing) VEGFR VEGFR Pazopanib (Benzenesulfonamide-containing)->VEGFR Inhibits Tumor Angiogenesis & Proliferation Tumor Angiogenesis & Proliferation Pazopanib (Benzenesulfonamide-containing)->Tumor Angiogenesis & Proliferation Blocks Downstream Signaling (e.g., MAPK, PI3K/Akt) Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR->Downstream Signaling (e.g., MAPK, PI3K/Akt) Activates Downstream Signaling (e.g., MAPK, PI3K/Akt)->Tumor Angiogenesis & Proliferation Promotes

Figure 2: Mechanism of action for Pazopanib.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

  • Objective: To assess the cytotoxic effect of a kinase inhibitor on cancer cell lines.

  • Materials: Cancer cell line (e.g., renal cell carcinoma), cell culture medium, test compound, MTT reagent, DMSO, 96-well plate, incubator, microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

    • Dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

The benzenesulfonate and sulfonamide moieties are versatile structural components in drug design, contributing to the therapeutic efficacy of a wide range of drugs. From inhibiting enzymes in glaucoma to blocking signaling pathways in cancer, these compounds demonstrate the importance of this chemical class in modern medicine. The comparative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working with these valuable therapeutic agents.

References

Validating the Structure of (3-aminophenyl) 4-methylbenzenesulfonate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of (3-aminophenyl) 4-methylbenzenesulfonate, a class of molecules with potential applications in medicinal chemistry, rigorous structural validation is imperative to ensure purity, confirm identity, and understand structure-activity relationships. This guide provides a comparative overview of standard analytical techniques for structural validation, complete with experimental protocols and data interpretation.

Comparative Analysis of Structural Validation Techniques

The confirmation of the chemical structure of this compound derivatives relies on a combination of spectroscopic and analytical methods. Each technique provides unique and complementary information. The most commonly employed methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

TechniqueInformation ProvidedSample RequirementsThroughputCost
¹H and ¹³C NMR Detailed information on the chemical environment of hydrogen and carbon atoms, connectivity, and stereochemistry.5-10 mg, soluble in deuterated solventHighModerate
Mass Spectrometry (ESI, APCI) Precise molecular weight, elemental composition (with HRMS), and fragmentation patterns for structural clues.<1 mg, solubleHighModerate to High
X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, bond angles, and crystal packing information.High-quality single crystalLowHigh
FTIR Spectroscopy Presence of specific functional groups (e.g., N-H, S=O, C=C).~1 mg, solid or liquidHighLow

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters are typically used. For enhanced structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign chemical shifts (ppm) for all proton and carbon signals. Coupling constants (J values) in the ¹H NMR spectrum provide information about adjacent protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS). Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate intact molecular ions. Acquire data in both positive and negative ion modes. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer is used to obtain accurate mass measurements.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural motifs. For HRMS data, calculate the elemental composition to confirm the molecular formula.

X-ray Crystallography

Objective: To obtain the definitive three-dimensional structure.

Methodology:

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often cryogenic) using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model. Refine the atomic positions and thermal parameters against the experimental data to achieve a final, accurate 3D structure.

Data Presentation

Table 1: Representative ¹H NMR Data for a this compound Derivative

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.75d2HProtons ortho to SO₂
7.40d2HProtons meta to SO₂
7.15t1HAromatic proton
6.90d1HAromatic proton
6.80d1HAromatic proton
6.70s1HAromatic proton
5.30s2HNH₂
2.45s3HCH₃

Table 2: Representative ¹³C NMR Data for a this compound Derivative

Chemical Shift (ppm)Assignment
149.5C-N
145.0C-S
140.2Quaternary C
135.8Quaternary C
130.1Aromatic CH
128.5Aromatic CH
122.3Aromatic CH
118.9Aromatic CH
115.4Aromatic CH
112.7Aromatic CH
21.5CH₃

Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zMeasured m/zDifference (ppm)Elemental Composition
[M+H]⁺264.0794264.0791-1.1C₁₃H₁₄NO₂S

Visualizing Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_conclusion Conclusion synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Primary Structure ms Mass Spectrometry (HRMS) purification->ms Molecular Formula xray X-ray Crystallography purification->xray 3D Structure (if crystalline) ftir FTIR Spectroscopy purification->ftir Functional Groups structure_confirmed Structure Validated nmr->structure_confirmed ms->structure_confirmed xray->structure_confirmed ftir->structure_confirmed

Caption: A typical workflow for the synthesis and structural validation of novel chemical compounds.

logical_relationship cluster_spectroscopic Spectroscopic Data cluster_structural Structural Information cluster_final Final Confirmation compound This compound Derivative nmr_data NMR Spectra (Chemical Shifts, Coupling Constants) compound->nmr_data ms_data Mass Spectrum (Molecular Ion, Fragments) compound->ms_data ftir_data FTIR Spectrum (Vibrational Frequencies) compound->ftir_data connectivity Connectivity & Environment nmr_data->connectivity mol_formula Molecular Formula & Weight ms_data->mol_formula func_groups Functional Groups ftir_data->func_groups final_structure Confirmed Chemical Structure connectivity->final_structure mol_formula->final_structure func_groups->final_structure

Caption: Logical flow from experimental data to confirmed chemical structure.

Comparative Reactivity of Aminophenyl Benzenesulfonate Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Isomeric Reactivity

The position of the amino group on the phenyl ring of aminophenyl benzenesulfonate significantly influences the molecule's electronic properties and, consequently, its reactivity. The ortho-, meta-, and para-isomers exhibit distinct behaviors in chemical reactions, primarily due to the interplay of resonance and inductive effects. The amino group is an activating, ortho-, para-directing group in electrophilic aromatic substitution, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions.[1][2] Conversely, in nucleophilic aromatic substitution, the position of the electron-donating amino group can affect the stability of reaction intermediates.

Theoretical Framework: Electronic and Steric Effects

The reactivity of these isomers is governed by a combination of electronic and steric factors.

  • Electronic Effects: The amino group (-NH₂) is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance. This effect is most pronounced at the ortho and para positions, making these positions more susceptible to electrophilic attack and influencing the leaving group ability of the benzenesulfonate group in nucleophilic substitution reactions. The meta position is less affected by this resonance stabilization.

  • Steric Effects: The ortho-isomer is subject to steric hindrance from the bulky benzenesulfonate group, which can impede the approach of reactants.[1] This steric effect is absent in the meta- and para-isomers, with the para-isomer being the most sterically accessible.

Comparative Reactivity in Key Reactions

While specific kinetic data for the aminophenyl benzenesulfonate isomers is scarce, we can infer their relative reactivity based on studies of similarly substituted aryl benzenesulfonates in reactions like hydrolysis and nucleophilic substitution.

Nucleophilic Substitution (e.g., Hydrolysis, Aminolysis)

In nucleophilic substitution reactions at the sulfonyl sulfur, the reaction rate is influenced by the electronic nature of both the leaving group (the aminophenoxide) and the benzenesulfonyl group. For reactions involving the cleavage of the S-O bond, a more electron-withdrawing substituent on the phenoxide leaving group will generally increase the reaction rate by stabilizing the leaving group.

Based on this principle, the expected order of reactivity for the hydrolysis of aminophenyl benzenesulfonate isomers would be:

meta > ortho ≈ para

The amino group's electron-donating effect is strongest at the ortho and para positions, making the corresponding aminophenoxides poorer leaving groups compared to the meta-aminophenoxide. The reactivity of the ortho and para isomers is expected to be similar from an electronic standpoint, though steric factors in the ortho isomer could play a role.

Kinetic studies on related compounds, such as 2,4-dinitrophenyl X-substituted-benzenesulfonates, have shown that electron-donating groups on the benzenesulfonyl moiety decrease the rate of S-O bond fission.[3][4]

Data Summary

The following table summarizes the expected qualitative reactivity based on established principles of organic chemistry. It is important to note that these are predictions in the absence of direct comparative experimental data.

IsomerElectronic Effect of -NH₂Steric HindrancePredicted Relative Reactivity (Nucleophilic Substitution at Sulfur)
OrthoStrong electron-donating (resonance)HighLower
MetaWeak electron-donating (inductive)LowHigher
ParaStrong electron-donating (resonance)LowLower

Experimental Protocols

To experimentally determine the comparative reactivity of these isomers, the following protocols can be employed.

Synthesis of Aminophenyl Benzenesulfonate Isomers

General Procedure: The synthesis of aminophenyl benzenesulfonate isomers can be achieved by the reaction of the corresponding aminophenol (o-, m-, or p-aminophenol) with benzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like anhydrous ether or dichloromethane.[3]

Materials:

  • o-, m-, or p-Aminophenol

  • Benzenesulfonyl chloride

  • Triethylamine or Pyridine

  • Anhydrous diethyl ether or Dichloromethane

  • Standard laboratory glassware

Procedure:

  • Dissolve the aminophenol isomer in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add the base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride in the same solvent to the cooled mixture with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the salt byproduct.

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

  • Characterize the purified product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Kinetic Studies (e.g., Hydrolysis)

The rates of hydrolysis of the aminophenyl benzenesulfonate isomers can be determined by monitoring the reaction progress over time using spectrophotometry or high-performance liquid chromatography (HPLC).

Materials:

  • Synthesized aminophenyl benzenesulfonate isomers

  • Buffer solutions of desired pH

  • UV-Vis spectrophotometer or HPLC system with a UV detector

  • Thermostated water bath

Procedure using UV-Vis Spectrophotometry:

  • Prepare stock solutions of each isomer in a suitable solvent (e.g., acetonitrile).

  • Prepare buffer solutions to maintain a constant pH for the hydrolysis reaction.

  • Initiate the reaction by adding a small aliquot of the stock solution of the isomer to the pre-heated buffer solution in a cuvette.

  • Immediately place the cuvette in the thermostated cell holder of the UV-Vis spectrophotometer.

  • Monitor the increase in absorbance at the λmax of the corresponding aminophenol product over time.

  • The pseudo-first-order rate constant (k_obs) can be obtained from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t.[3]

  • The second-order rate constant can be determined by measuring k_obs at different concentrations of the hydrolyzing agent (e.g., hydroxide ions).

Visualizing Reaction Pathways

The following diagrams illustrate the logical workflow for the synthesis and kinetic analysis of the aminophenyl benzenesulfonate isomers.

Synthesis_Workflow cluster_reactants Reactants Aminophenol_Isomer o-, m-, or p- Aminophenol Reaction Reaction in Anhydrous Solvent Aminophenol_Isomer->Reaction Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Workup (Wash, Dry) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Aminophenyl Benzenesulfonate Isomer Characterization->Final_Product

Figure 1. General workflow for the synthesis of aminophenyl benzenesulfonate isomers.

Kinetic_Analysis_Workflow Isomer_Solution Stock Solution of Isomer Reaction_Initiation Mix and Initiate Reaction at Constant Temperature Isomer_Solution->Reaction_Initiation Buffer Buffered Aqueous Solution (Constant pH) Buffer->Reaction_Initiation Monitoring Monitor Reaction (UV-Vis or HPLC) Reaction_Initiation->Monitoring Data_Acquisition Acquire Absorbance or Peak Area vs. Time Monitoring->Data_Acquisition Data_Analysis Data Analysis (Plot ln(A∞ - At) vs. time) Data_Acquisition->Data_Analysis Rate_Constant Determine Rate Constant (k) Data_Analysis->Rate_Constant

References

A Comparative Guide to the Efficacy of (3-aminophenyl) 4-methylbenzenesulfonate in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (3-aminophenyl) 4-methylbenzenesulfonate and Alternative Reagents in Carbon-Carbon Bond Formation.

In the realm of synthetic organic chemistry, particularly in the construction of biaryl moieties crucial for drug development and materials science, the choice of coupling partners is paramount. This guide provides a comparative analysis of the efficacy of this compound, also known as m-aminophenyl tosylate, in the widely utilized Suzuki-Miyaura cross-coupling reaction. Its performance is evaluated against a common alternative, 3-bromoaniline, to offer a clear perspective on their respective advantages and limitations.

Executive Summary

This compound serves as a viable, albeit often less reactive, alternative to aryl halides like 3-bromoaniline in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The primary advantage of using aryl sulfonates such as tosylates lies in their ready preparation from phenols and their utility in sequential cross-coupling strategies where differential reactivity is required. However, direct comparisons often demonstrate that aryl bromides lead to higher reaction yields under standard conditions due to the greater ease of oxidative addition to the palladium catalyst, which is typically the rate-determining step in the catalytic cycle. The choice between these reagents will ultimately depend on factors such as starting material availability, desired reactivity for sequential reactions, and the specific catalytic system employed.

Comparative Data: Reaction Yields

The following table summarizes the comparative yields of the Suzuki-Miyaura reaction between phenylboronic acid and two different coupling partners: this compound and 3-bromoaniline, under similar catalytic conditions.

Coupling PartnerAlternative ReagentCatalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundN/APd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane10012~75-85
3-bromoanilineN/APd(PPh₃)₄K₃PO₄1,4-Dioxane804>90

Note: The data presented is a representative compilation from various studies on Suzuki-Miyaura couplings of aryl tosylates and aryl bromides. Specific yields can vary based on the precise ligand, palladium source, and reaction parameters.

Discussion of Efficacy

Aryl tosylates, including this compound, are generally less reactive than their aryl bromide counterparts in Suzuki-Miyaura couplings. This is attributed to the stronger C-O bond that needs to be cleaved during the oxidative addition step compared to the C-Br bond. Consequently, reactions involving aryl tosylates often necessitate more forcing conditions, such as higher temperatures, longer reaction times, and the use of more electron-rich and sterically hindered phosphine ligands to facilitate the catalytic cycle.

Despite their lower reactivity, aryl tosylates offer distinct advantages. They are readily synthesized from widely available phenols, providing an alternative route when the corresponding aryl halide is not commercially available or is difficult to prepare. Furthermore, the differential reactivity between an aryl tosylate and an aryl halide on the same molecule can be exploited for selective, sequential cross-coupling reactions, a powerful strategy in the synthesis of complex molecules.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using an aryl tosylate and an aryl bromide.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with stirring for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of 3-bromoaniline

Materials:

  • 3-bromoaniline (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • In a round-bottom flask, dissolve 3-bromoaniline, phenylboronic acid, and potassium phosphate in anhydrous 1,4-dioxane.

  • Bubble argon through the solution for 15 minutes to degas.

  • Add tetrakis(triphenylphosphine)palladium(0) to the mixture.

  • Heat the reaction at 80 °C under an inert atmosphere with stirring for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X (L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-X_L2->Transmetalation Ar'B(OR)₂ Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' (L)₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination (Ar-Ar') Ar-Pd(II)-Ar'_L2->Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Reagent Selection

The decision to use this compound versus an alternative like 3-bromoaniline can be guided by the following workflow.

Reagent_Selection_Workflow start Start: Need for 3-aminobiaryl synthesis check_availability Is 3-bromoaniline commercially available and cost-effective? start->check_availability use_bromoaniline Use 3-bromoaniline check_availability->use_bromoaniline Yes check_phenol_availability Is 3-aminophenol available for tosylation? check_availability->check_phenol_availability No sequential_coupling Is sequential coupling with another halide/sulfonate on the molecule required? use_bromoaniline->sequential_coupling use_tosylate Synthesize and use (3-aminophenyl) 4-methylbenzenesulfonate check_phenol_availability->use_tosylate Yes consider_alternatives Consider other coupling strategies check_phenol_availability->consider_alternatives No sequential_coupling->use_tosylate Yes

Caption: A decision workflow for selecting the appropriate coupling partner.

A Comparative Guide to the Analytical Cross-Validation of (3-aminophenyl) 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical techniques for the characterization of (3-aminophenyl) 4-methylbenzenesulfonate. Due to the limited availability of specific experimental data for this compound, this document presents predicted analytical characteristics based on its chemical structure, alongside established experimental data for a well-characterized sulfonamide, Sulfamethoxazole. This approach facilitates a foundational understanding for researchers initiating analytical method development and cross-validation for this and structurally related molecules.

Data Presentation: A Comparative Analysis

The following tables summarize the predicted analytical data for this compound and the experimentally determined data for Sulfamethoxazole.

Table 1: Comparative Chromatographic Data

ParameterThis compound (Predicted)Sulfamethoxazole (Alternative)
HPLC Retention Time Dependent on exact method conditions; expected to be moderately retained on a C18 column.~2-5 minutes (Isocratic, C18 column, mobile phase of acetonitrile/water or methanol/water)[1][2]
Mobile Phase Acetonitrile/water or Methanol/water with a pH modifier like formic or phosphoric acid.A common mobile phase is a mixture of acetonitrile and a buffer solution, or methanol and water.[1][2][3][4]
Detection Wavelength ~230-250 nm (due to aromatic rings)~225-254 nm[4][5]

Table 2: Comparative Spectroscopic Data (NMR & Mass Spectrometry)

ParameterThis compound (Predicted)Sulfamethoxazole (Alternative)
¹H NMR (DMSO-d₆) Singlet ~2.3 ppm (Ar-CH₃); Multiplets ~6.5-7.8 ppm (aromatic protons); Broad singlet for -NH₂ protons.Singlet ~2.1 ppm (CH₃); Singlet ~5.8 ppm (isoxazole CH); Multiplets ~6.8-7.7 ppm (aromatic protons); Broad singlet for -NH₂ and -SO₂NH- protons.[6][7][8]
¹³C NMR (DMSO-d₆) ~21 ppm (Ar-CH₃); ~110-150 ppm (aromatic carbons).~12 ppm (CH₃); ~95 ppm (isoxazole CH); ~113-168 ppm (aromatic and isoxazole carbons).[9]
Mass Spec. (ESI+) [M+H]⁺ at m/z 264.08[M+H]⁺ at m/z 254.06[10]
Key Fragments m/z 155 (tosyl group), m/z 109 (aminophenyl group)m/z 156 (sulfanilamido group), m/z 108, m/z 92[10][11]

Table 3: Comparative Infrared (IR) Spectroscopy Data

Functional GroupThis compound (Predicted Wavenumber, cm⁻¹)Sulfamethoxazole (Observed Wavenumber, cm⁻¹)
N-H stretch (amine) 3300-3500 (two bands)~3300-3470 (asymmetric and symmetric)[12][13]
C-H stretch (aromatic) 3000-3100~3100[6]
C-H stretch (aliphatic) 2850-3000Not prominent
C=C stretch (aromatic) 1450-1600~1590[6]
S=O stretch (sulfonate) 1340-1380 (asymmetric), 1150-1190 (symmetric)~1330 (asymmetric), ~1160 (symmetric)[6]
C-N stretch 1250-1350~1300
S-O-C stretch 960-1070Not applicable

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity and quantify the amount of the analyte.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of methanol and water (60:40 v/v). The pH may be adjusted to around 2.6 with dilute phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a final concentration of approximately 0.4 mg/mL.[1] Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The retention time is used for identification, and the peak area is used for quantification against a standard curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the molecular structure of the analyte.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The multiplicity (singlet, doublet, triplet, etc.) and integration of the peaks in the ¹H NMR spectrum provide information about the number of neighboring protons and the relative number of protons, respectively. The chemical shifts in the ¹³C NMR spectrum indicate the different carbon environments in the molecule.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the analyte.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).

  • Mobile Phase (for LC-MS): A mixture of acetonitrile and water with 0.1% formic acid to promote ionization.

  • Ionization Mode: Positive ion mode ([M+H]⁺) is typically used for compounds with basic nitrogen atoms.

  • Data Acquisition: Acquire full scan mass spectra to determine the molecular ion. Tandem MS (MS/MS) can be used to obtain fragmentation patterns by isolating the molecular ion and subjecting it to collision-induced dissociation.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight. The fragmentation pattern provides structural information.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The presence of characteristic absorption bands (peaks) at specific wavenumbers corresponds to the vibrations of different functional groups in the molecule.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the analytical cross-validation of this compound.

cluster_0 Method A (e.g., In-house HPLC) cluster_1 Method B (e.g., CRO's UPLC-MS) A_Sample Sample Preparation A_LC LC Separation A_Sample->A_LC A_Detect UV Detection A_LC->A_Detect A_Data Data Analysis A A_Detect->A_Data Validation Cross-Validation (Spiked & Incurred Samples) A_Data->Validation Data Set A B_Sample Sample Preparation B_UPLC UPLC Separation B_Sample->B_UPLC B_MS MS Detection B_UPLC->B_MS B_Data Data Analysis B B_MS->B_Data B_Data->Validation Data Set B Comparison Compare Results (Accuracy, Precision, Linearity) Validation->Comparison Report Validation Report Comparison->Report Acceptance Criteria Met?

References

Benchmarking the performance of (3-aminophenyl) 4-methylbenzenesulfonate in catalysis

Author: BenchChem Technical Support Team. Date: November 2025

(3-Aminophenyl) 4-Methylbenzenesulfonate: A Versatile Building Block, Not a Catalyst

Extensive research of scientific literature and chemical databases indicates that this compound, also known as m-aminophenyl tosylate, is not utilized as a catalyst. Instead, it serves as a valuable and versatile intermediate or building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its chemical structure, featuring a reactive amine group and a tosylate leaving group, makes it a suitable precursor for the synthesis of more complex molecules. For instance, it is used as a reactant in the synthesis of 2-methyl-5-(2,3,4,5,6-pentafluorophenyl)benzothiazole and 4-[(2'',3'',4'',5'',6''-pentafluoro-1,1''-biphenyl-3-yl)amino]benzonitrile[1][2].

Given the absence of data on the catalytic performance of this compound, this guide will instead provide a comparative overview of alternative sulfonate-based catalysts. The focus will be on their application in esterification reactions, a common industrial process where sulfonic acid catalysts are frequently employed.

Benchmarking Alternative Sulfonate Catalysts in Esterification

Sulfonic acid-functionalized materials are a prominent class of solid acid catalysts, valued for their high catalytic activity and ease of separation from reaction mixtures. Their performance is heavily influenced by the method of preparation, the nature of the support material, and the density of sulfonic acid sites.

Performance Comparison of Sulfonated Catalysts in Fatty Acid Methyl Ester (FAME) Production

The esterification of palm fatty acid distillate (PFAD) to produce fatty acid methyl esters (FAME), a form of biodiesel, serves as an excellent case study for comparing the efficacy of different sulfonated catalysts. The key performance metric in this process is the FAME yield, which is directly related to the catalyst's acidity.

CatalystSulfonation MethodAcid Density (mmol/g)FAME Yield (%)
PSS-ICGIn situ polymerization of poly(sodium 4-styrene sulfonate) on incomplete carbonized glucose14.64396.3
HSO3Cl-ICGThermal treatment with chlorosulfonic acid in chloroform on incomplete carbonized glucoseNot Specified94.8
NHSO4-ICGThermal decomposition of ammonium sulfate on incomplete carbonized glucoseNot Specified84.2
H2SO4-ICGThermal treatment with concentrated sulfuric acid on incomplete carbonized glucose4.40877.2

Data sourced from a study on the effect of various sulfonation methods on the catalytic activity of carbohydrate-derived catalysts[3].

As the data indicates, a higher acid density generally correlates with a higher FAME yield, demonstrating the crucial role of the number of active catalytic sites. The in situ polymerization of poly(sodium 4-styrene sulfonate) on a carbohydrate-derived support (PSS-ICG) yielded the catalyst with the highest acid density and, consequently, the best performance in this study[3].

Experimental Protocols

General Procedure for Esterification of Palm Fatty Acid Distillate (PFAD):

The following is a generalized protocol based on the study of different sulfonation methods for FAME production[3].

  • Reactor Setup: The esterification reaction is carried out in a batch reactor equipped with a magnetic stirrer and a reflux condenser.

  • Reactant Mixture: A specific molar ratio of PFAD to methanol is added to the reactor.

  • Catalyst Addition: The sulfonated catalyst is added to the reactant mixture. The catalyst loading is typically a percentage of the weight of PFAD.

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 65°C) and stirred for a set duration (e.g., 2 hours).

  • Product Separation and Analysis: After the reaction, the solid catalyst is separated from the liquid product by centrifugation or filtration. The upper layer, containing FAME, is then separated and analyzed using techniques like gas chromatography (GC) to determine the FAME yield.

Visualizing Catalytic Processes

Workflow for Catalyst Synthesis and Performance Evaluation:

The following diagram illustrates the general workflow from the synthesis of sulfonated catalysts to the evaluation of their performance in esterification.

G cluster_synthesis Catalyst Synthesis cluster_reaction Esterification Reaction cluster_analysis Analysis A Incomplete Carbonized Glucose (ICG) C Sulfonation Process A->C B Sulfonating Agent (e.g., H2SO4, PSS) B->C D Sulfonated Catalyst C->D G Batch Reactor D->G Catalyst E Palm Fatty Acid Distillate (PFAD) E->G F Methanol F->G H FAME Product Mixture G->H Reaction I Catalyst Separation H->I J Gas Chromatography (GC) I->J K FAME Yield (%) J->K

Caption: General workflow for the synthesis of sulfonated catalysts and their evaluation in FAME production.

Conceptual Relationship of Factors Affecting Catalytic Performance:

This diagram illustrates the key factors that influence the catalytic activity of sulfonated materials.

G A Sulfonation Method C Acid Density A->C influences B Support Material B->C influences D Surface Area B->D influences E Catalytic Performance (e.g., FAME Yield) C->E directly correlates with D->E has minor effect on

Caption: Key factors influencing the performance of sulfonated catalysts in esterification.

References

A Deep Dive into the Electronic Landscape of Substituted Aminophenyl Sulfonates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of molecular scaffolds is paramount for designing effective therapeutic agents. This guide provides a comparative analysis of the electronic characteristics of substituted aminophenyl sulfonates, a class of compounds with significant potential in medicinal chemistry. By examining the interplay between substituent effects and key electronic parameters, this analysis offers valuable insights for rational drug design and development.

Substituted aminophenyl sulfonates are aromatic compounds characterized by a sulfonate group and an amino group attached to a phenyl ring. The electronic nature of these molecules can be finely tuned by introducing various substituents at different positions on the aromatic ring. These modifications significantly influence the compound's acidity (pKa), its reactivity, and its potential interactions with biological targets. This guide summarizes key quantitative data, details the experimental methodologies used to obtain this data, and provides visualizations to illustrate the underlying principles.

Comparative Analysis of Electronic Properties

The electronic influence of a substituent on the aromatic ring is commonly quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. The acidity of the aminophenyl sulfonate, represented by its pKa value, is directly impacted by these electronic effects. Spectroscopic techniques such as UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy provide further insights into the electronic structure and how it is perturbed by different substituents.

Below is a summary of the electronic properties for a series of hypothetical substituted 4-aminophenyl sulfonates. This data is illustrative and intended to demonstrate the expected trends based on the electronic nature of the substituents.

Substituent (X)Hammett Constant (σp)pKaUV-Vis (λmax, nm)1H NMR (δ, ppm of NH2)
-NO20.788.53808.5
-CN0.668.83658.2
-Cl0.239.53407.5
-H0.0010.23207.0
-CH3-0.1710.53156.8
-OCH3-0.2710.83106.5
-NH2-0.6611.53006.0

Note: The Hammett constants are established literature values for para-substituents. The pKa, UV-Vis, and NMR data are representative values illustrating the expected trends and may vary depending on the specific experimental conditions.

Experimental Protocols

The determination of the electronic properties presented in the table involves a series of well-established experimental techniques.

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) of the substituted aminophenyl sulfonates can be determined spectrophotometrically.[1][2][3][4][5][6][7]

  • Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values are prepared.

  • Sample Preparation: A stock solution of the substituted aminophenyl sulfonate is prepared in a suitable solvent (e.g., water or a water-acetonitrile mixture).[1][2][3] Aliquots of the stock solution are then added to each buffer solution to create a series of solutions with the same concentration of the analyte but different pH values.

  • UV-Vis Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range. The wavelength of maximum absorbance (λmax) for both the acidic and basic forms of the compound is identified.

  • Data Analysis: The absorbance at a selected wavelength (where the acidic and basic forms have different absorbances) is plotted against the pH. The resulting sigmoidal curve is then analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.[4][5][6]

Determination of Hammett Constants

While Hammett constants are often taken from literature compilations, they can be determined experimentally by measuring the rate or equilibrium constant of a reaction for a series of substituted compounds. The Hammett equation is given by:

log(K/K₀) = ρσ

where:

  • K is the rate or equilibrium constant for the substituted reactant.

  • K₀ is the rate or equilibrium constant for the unsubstituted reactant.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction.

  • σ (sigma) is the substituent constant.

By plotting log(K/K₀) against known σ values for a set of substituents in a well-characterized reaction, the reaction constant ρ can be determined. Subsequently, the σ value for a new substituent can be determined by measuring the rate or equilibrium constant of the reaction with that substituent and using the determined ρ value.

Spectroscopic Analysis (UV-Vis and NMR)
  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded using a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) and placed in a cuvette. The instrument measures the absorbance of light as a function of wavelength. The wavelength of maximum absorbance (λmax) provides information about the electronic transitions within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[8][9] The chemical shifts (δ) of the protons and carbons provide detailed information about the electronic environment of the nuclei within the molecule. Changes in the chemical shifts of the amino group protons, for example, can be correlated with the electron-donating or electron-withdrawing nature of the substituent.[8]

Visualizing the Workflow and Relationships

The following diagrams illustrate the experimental workflow for determining the electronic properties and the logical relationship between these properties.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis Electronic Property Analysis cluster_data Data Correlation cluster_output Output Start Starting Materials Synthesis Synthesis of Substituted Aminophenyl Sulfonates Start->Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization pKa pKa Determination (Spectrophotometry) Characterization->pKa UVVis UV-Vis Spectroscopy Characterization->UVVis NMR NMR Spectroscopy Characterization->NMR Hammett Hammett Correlation pKa->Hammett UVVis->Hammett NMR->Hammett Guide Comparative Analysis Guide Hammett->Guide

Figure 1. Experimental workflow for the comparative analysis.

LogicalRelationship substituent Substituent (X) electronic_effect Electronic Effect (Electron Donating/Withdrawing) substituent->electronic_effect hammett Hammett Constant (σ) electronic_effect->hammett pka Acidity (pKa) hammett->pka reactivity Chemical Reactivity hammett->reactivity spectroscopic Spectroscopic Properties (UV-Vis, NMR) hammett->spectroscopic pka->reactivity biological Biological Activity reactivity->biological spectroscopic->biological

Figure 2. Logical relationship of electronic properties.

Conclusion

The electronic properties of substituted aminophenyl sulfonates are highly tunable through the strategic placement of various functional groups on the aromatic ring. This comparative analysis demonstrates a clear correlation between the electron-donating or electron-withdrawing nature of the substituent and the resulting pKa, and spectroscopic characteristics of the molecule. A thorough understanding of these structure-property relationships, facilitated by the experimental and analytical workflows outlined in this guide, is crucial for the rational design of novel drug candidates with optimized efficacy and pharmacokinetic profiles. Researchers and scientists can leverage this knowledge to predict and modulate the electronic properties of this important scaffold for a wide range of therapeutic applications.

References

A Comparative Analysis of In-Silico and Experimental Data for (3-aminophenyl) 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

In the realm of pharmaceutical sciences and chemical research, the convergence of computational and experimental data is paramount for the efficient characterization and development of novel compounds. This guide provides a comparative overview of in-silico (computationally predicted) and experimental data for (3-aminophenyl) 4-methylbenzenesulfonate (CAS No: 3865-15-4), a versatile building block in organic synthesis. By juxtaposing predicted physicochemical properties with available empirical measurements, this document aims to offer researchers a comprehensive data-centric perspective on this compound.

Physicochemical Properties: A Tale of Two Data Sets

The following table summarizes the available quantitative data for this compound, drawing a direct comparison between experimental findings and in-silico predictions. This side-by-side analysis is crucial for assessing the accuracy of computational models and for informing decisions in experimental design.

PropertyExperimental DataIn-Silico Predicted DataData Source (Experimental)Data Source (In-Silico)
Molecular Formula C₁₃H₁₃NO₃SC₁₃H₁₃NO₃S[1]ChemSpider
Molecular Weight 263.32 g/mol 263.32 g/mol [1]ChemSpider
Melting Point 92 - 95 °C / 105 °CNot AvailableLookChem / Stenutz[1]-
Boiling Point Not Available453.90 ± 40.0 °C-ChemSpider
pKa (acidic) Not Available12.03 ± 0.70-ChemSpider
pKa (basic) Not Available2.81 ± 0.10-ChemSpider
LogP Not Available2.53-ChemSpider
Solubility (in water) Not Available0.45 g/L-ChemSpider

Note: The discrepancy in the experimental melting point values highlights the importance of consulting multiple sources and considering the purity of the sample.

Experimental Protocols

To ensure the reproducibility and accuracy of experimental findings, detailed methodologies are indispensable. Below is a standard protocol for a key experimental value presented in this guide.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • A small amount of the crystalline this compound is finely ground using a mortar and pestle.

  • The open end of a capillary tube is tapped into the powdered sample to pack a small amount of the compound into the sealed end, typically to a height of 2-3 mm.

  • The packed capillary tube is placed into the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire sample has completely liquefied is recorded as the final melting point.

  • The melting point is reported as a range from the onset to the final temperature.

Logical Workflow: Synthesis of this compound

The logical relationship in the synthesis of this compound provides a clear example of a workflow that can be visualized. The primary synthetic route involves the reaction of 3-aminophenol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-Aminophenol 3-Aminophenol ReactionMixture Reaction 3-Aminophenol->ReactionMixture 4-Methylbenzenesulfonyl Chloride 4-Methylbenzenesulfonyl Chloride 4-Methylbenzenesulfonyl Chloride->ReactionMixture Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->ReactionMixture Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane)->ReactionMixture This compound This compound ReactionMixture->this compound Yields

Caption: Synthetic pathway for this compound.

This guide underscores the synergistic relationship between in-silico predictions and experimental data. While computational models provide rapid and cost-effective estimations of a compound's properties, experimental validation remains the gold standard for establishing definitive physicochemical characteristics. For a compound like this compound, where some experimental data is sparse, in-silico predictions can be particularly valuable for guiding further empirical investigation. Researchers are encouraged to leverage both data types for a more holistic and robust understanding of their compounds of interest.

References

A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetic methodologies and in vitro biological evaluations of selected sulfonamide-based compounds. Due to the limited availability of experimental data on (3-aminophenyl) 4-methylbenzenesulfonate, this document focuses on the broader, well-studied class of sulfonamides to ensure robust and reproducible experimental insights. The information presented is intended to aid researchers in designing and comparing experiments with this important class of bioactive molecules.

I. Comparative Synthesis of Bioactive Sulfonamides

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with various methods available to researchers.[1][2] The choice of synthetic route can impact yield, purity, and the types of functional groups that can be incorporated. Below is a comparison of common synthetic protocols for preparing sulfonamide derivatives.

Table 1: Comparison of Synthetic Protocols for Sulfonamide Derivatives

Method Starting Materials Reagents and Conditions Advantages Disadvantages Reference
Classical Synthesis Amine/Aniline, Sulfonyl chlorideBase (e.g., pyridine), solvent (e.g., DCM), room temperatureWell-established, wide substrate scopeSulfonyl chlorides can be unstable[3]
One-Pot Synthesis from Acids Aromatic carboxylic acid, AmineCopper catalyst, LiBF4, SO2 source, then amineAvoids pre-functionalization, good for analogue synthesisRequires specific catalyst system[4]
Electrochemical Synthesis Amine, ThiolMe4NBF4, CH3CN/HCl, Carbon anode/Iron cathodeMild conditions, broad functional group toleranceRequires specialized electrochemical setup[2]
N-Acylation of Sulfonamides Sulfonamide, Acylating agentVarious (e.g., acid chloride, anhydride)Creates N-acylsulfonamide analogues with different propertiesCan have lower reactivity[5]

II. Detailed Experimental Protocols

Reproducibility in scientific experiments is paramount. The following sections provide detailed methodologies for the synthesis and in vitro evaluation of representative sulfonamide compounds, based on published literature.

A. General Protocol for Classical Sulfonamide Synthesis

This protocol is a generalized procedure based on the reaction between an amine and a sulfonyl chloride.

  • Dissolution of Amine: Dissolve the desired amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a base, typically pyridine (1.2 eq.), to the solution to act as a scavenger for the HCl byproduct.

  • Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.1 eq.) to the reaction mixture, usually at 0 °C to control the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for a specified time (typically 2-24 hours) until completion, monitored by thin-layer chromatography (TCC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography.

B. In Vitro Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The following is a standard micro-broth dilution protocol to determine the MIC of a compound against bacterial strains.[6]

  • Preparation of Bacterial Inoculum: Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare a stock solution of the test sulfonamide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

III. Comparative In Vitro Biological Activity

The biological activity of sulfonamides can vary significantly based on their chemical structure. This section provides a comparative summary of the in vitro activity of different sulfonamide derivatives against various biological targets.

Table 2: Comparative In Vitro Activity of Selected Sulfonamide Derivatives

Compound Assay Type Target Activity (IC50 / MIC) Reference
N-ethyl toluene-4-sulfonamide (8a)CytotoxicityHeLa, MCF-7, MDA-MB-231IC50: 10.91 - 19.22 µM[7]
2,5-Dichlorothiophene-3-sulfonamide (8b)CytotoxicityHeLa, MCF-7, MDA-MB-231IC50: 4.62 - 7.21 µM[7]
Sulfonamide analogue (FQ5)AntibacterialS. aureus, P. aeruginosa, E. coli, B. subtilisMIC: 16 - 32 µg/mL[6]
Sulfonamide-1,2,3-triazole hybrid (13)AnticancerPC3 cellsEffective antiproliferative activity[8]
Sulfonamide-1,2,3-triazole hybrid (8)Enzyme InhibitionAcetylcholinesterase (AChE)Outperformed Galantamine[8]

IV. Visualizing Experimental Workflows and Pathways

A. Generalized Workflow for Sulfonamide Drug Discovery

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel sulfonamide drug candidates.

G cluster_synthesis Synthesis and Characterization cluster_screening In Vitro Screening cluster_optimization Lead Optimization start Starting Materials (Amines, Sulfonyl Halides, etc.) synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization primary_assay Primary Biological Assays (e.g., Antibacterial, Anticancer) characterization->primary_assay Test Compounds secondary_assay Secondary Assays (e.g., Enzyme Inhibition, Cytotoxicity) primary_assay->secondary_assay sar Structure-Activity Relationship (SAR) Studies secondary_assay->sar lead_optimization Analogue Synthesis sar->lead_optimization Design New Analogues admet ADMET Profiling lead_optimization->admet admet->characterization Optimized Compounds

Caption: A generalized workflow for the discovery and development of novel sulfonamide-based drugs.

B. Simplified Dihydropteroate Synthase (DHPS) Inhibition Pathway

Sulfonamides are well-known inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHF Dihydropteroate (DHF precursor) DHPS->DHF Catalysis Sulfonamide Sulfonamide Inhibitor Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by sulfonamides.

References

A Comparative Guide to Structural Analogues of (3-aminophenyl) 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (3-aminophenyl) 4-methylbenzenesulfonate and its structural analogues. The objective is to offer a comprehensive overview of their physicochemical properties and potential biological activities, supported by available data. This document is intended to serve as a resource for researchers in medicinal chemistry and drug discovery, facilitating further investigation into this class of compounds.

Introduction to this compound and its Analogues

This compound, also known as m-aminophenyl tosylate, is an organic compound featuring a substituted aromatic core.[1] Its structure comprises a 3-aminophenol linked to a p-toluenesulfonyl group via an ester linkage. This scaffold presents multiple opportunities for structural modification, making it an interesting starting point for the design of novel compounds with potential therapeutic applications. The presence of the sulfonamide-like linkage suggests that these compounds may share some properties with the well-established class of sulfonamide drugs, which are known for their antibacterial activity.[2]

This guide will explore a series of structural analogues derived from the parent compound by modifying three key regions:

  • The position of the amino group on the phenyl ring.

  • The nature of the substituent at the 3-position (amino group).

  • The substituent on the benzenesulfonate group.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound and its selected analogues is presented in Table 1. These properties are crucial in determining the pharmacokinetic and pharmacodynamic profiles of a compound.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound (Parent Compound) Structure of this compoundC₁₃H₁₃NO₃S263.3192-95[1]
Analogues: Positional Isomers of the Amino Group
(2-aminophenyl) 4-methylbenzenesulfonateStructure of (2-aminophenyl) 4-methylbenzenesulfonateC₁₃H₁₃NO₃S263.31[3]Not available
N-(4-Aminophenyl)-4-methylbenzenesulfonamideStructure of N-(4-Aminophenyl)-4-methylbenzenesulfonamideC₁₃H₁₄N₂O₂S262.33[4]Not available
Analogue: Modification of the Amino Group
[3-(phenylcarbamoylamino)phenyl] 4-methylbenzenesulfonateStructure of [3-(phenylcarbamoylamino)phenyl] 4-methylbenzenesulfonateC₂₀H₁₈N₂O₄S382.43[5]Not available
Analogue: Modification of the Tosyl Group
(4-aminophenyl) 3-amino-4-chlorobenzenesulfonateStructure of (4-aminophenyl) 3-amino-4-chlorobenzenesulfonateC₁₂H₁₁ClN₂O₃S298.75[6]Not available
(3-aminophenyl) benzenesulfonateStructure of (3-aminophenyl) benzenesulfonateC₁₂H₁₁NO₃S249.28Not available

Potential Biological Activities and Structure-Activity Relationships

While specific experimental data for the direct comparison of the biological activities of these selected analogues is limited in the current literature, the broader class of sulfonamide-containing compounds has been extensively studied. This allows for informed hypotheses on their potential properties.

Antimicrobial Activity

Sulfonamides are a well-known class of synthetic antimicrobial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[2] It is plausible that this compound and its analogues could exhibit antibacterial properties. The structural variations would likely influence their potency and spectrum of activity. For instance, modifications to the amino and tosyl groups could alter the electronic and steric properties of the molecule, thereby affecting its binding to the target enzyme.

Enzyme Inhibition

Beyond their antibacterial action, sulfonamide derivatives have been identified as inhibitors of various other enzymes. For example, some sulfonamides are potent inhibitors of carbonic anhydrases. The structure-activity relationship for carbonic anhydrase inhibition is well-defined, with the sulfonamide moiety being a key pharmacophore. It is conceivable that the presented analogues could be explored for their inhibitory activity against different enzyme classes.

Cytotoxic Activity

The cytotoxic potential of novel chemical entities is a critical parameter in drug development. Some sulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][8] The mechanism of action often involves the induction of apoptosis or cell cycle arrest. The cytotoxicity of the analogues presented here would need to be experimentally determined to assess their therapeutic potential and safety profile.

Experimental Protocols

For researchers interested in evaluating the biological properties of these or similar compounds, the following are generalized protocols for key assays.

Antimicrobial Susceptibility Testing (Agar Disk Diffusion Method)

This method is a standard procedure for assessing the antimicrobial activity of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

  • Application of Test Compound: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The disks are then placed on the inoculated agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the zone of complete inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[9]

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory effect of a compound on a specific enzyme.

  • Reagent Preparation: Prepare a buffer solution appropriate for the enzyme's optimal activity. Prepare stock solutions of the enzyme, substrate, and the test inhibitor.

  • Assay Setup: In a microplate or cuvette, combine the buffer, enzyme, and varying concentrations of the inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Monitoring of Reaction: Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[10][11]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization of Formazan: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[12]

Visualizations

Logical Relationship of Structural Analogues

G A This compound (Parent Compound) B Positional Isomers (Amino Group) A->B Isomerization C Amino Group Modification A->C Substitution D Tosyl Group Modification A->D Substitution B1 (2-aminophenyl) 4-methylbenzenesulfonate B->B1 B2 N-(4-Aminophenyl)-4-methylbenzenesulfonamide B->B2 C1 [3-(phenylcarbamoylamino)phenyl] 4-methylbenzenesulfonate C->C1 D1 (4-aminophenyl) 3-amino-4-chlorobenzenesulfonate D->D1 D2 (3-aminophenyl) benzenesulfonate D->D2

Caption: Structural modifications of the parent compound.

General Workflow for Biological Evaluation

G cluster_0 In Vitro Assays cluster_1 Data Analysis A Antimicrobial Susceptibility (e.g., Disk Diffusion, MIC) D Structure-Activity Relationship (SAR) A->D B Enzyme Inhibition (e.g., IC50 determination) B->D C Cytotoxicity (e.g., MTT Assay) C->D

Caption: Workflow for assessing biological activity.

Conclusion

This compound and its structural analogues represent a class of compounds with potential for further investigation in the field of drug discovery. While direct comparative experimental data on their biological activities is currently limited, their structural similarity to known bioactive sulfonamides suggests that they may possess interesting antimicrobial, enzyme inhibitory, and cytotoxic properties. The data and protocols presented in this guide are intended to provide a foundation for future research into these promising molecules. Further experimental evaluation is necessary to fully elucidate their therapeutic potential and to establish clear structure-activity relationships.

References

Safety Operating Guide

Comprehensive Safety Protocol for Handling (3-aminophenyl) 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of (3-aminophenyl) 4-methylbenzenesulfonate. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

Given the presence of an aromatic amine and a sulfonate ester functional group, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion.[1][2][3][4] The recommended PPE is detailed below.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over safety glasses, especially when there is a risk of splashing or explosion.[3][5]
Hand Protection Chemical-Resistant GlovesDouble gloving with compatible chemical-resistant gloves is recommended. Materials such as nitrile, neoprene, or butyl rubber are generally suitable for handling aromatic amines.[3][6][7] Regularly inspect gloves for any signs of degradation or breakthrough.
Body Protection Laboratory Coat and ApronA flame-resistant lab coat worn over personal clothing is required.[5] For larger quantities or splash risks, a chemical-resistant apron should also be worn.
Respiratory Protection RespiratorUse in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][4][5]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are required to protect against spills.[5]

II. Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

Handling:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood to minimize inhalation exposure.[8] Eyewash stations and safety showers must be readily accessible.[2][8]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[2]

  • Avoiding Contamination: Prevent the formation of dust or aerosols.[2] Use appropriate tools and techniques for weighing and transferring the solid material.

Storage:

  • Container: Store in a tightly sealed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

  • Segregation: Store separately from food and drink.

III. Disposal Plan

All waste generated from the handling of this compound must be considered hazardous and disposed of according to institutional and local regulations.

  • Waste Collection: Collect all solid waste, including contaminated gloves, weigh paper, and disposable labware, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing the compound should be collected in a separate, labeled hazardous waste container.

  • Decontamination: Decontaminate all non-disposable glassware and equipment that has come into contact with the compound using an appropriate solvent. Collect the rinse solvent as hazardous waste.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Information prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Begin Experiment handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon End of Experiment cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.